1-Iodo-4-(4-pentylcyclohexyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-iodo-4-(4-pentylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25I/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJXAYCOQJDVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669935 | |
| Record name | 1-Iodo-4-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116963-80-5 | |
| Record name | 1-Iodo-4-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Iodo-4-(4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Iodo-4-(4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of various organic materials, including liquid crystals and potential pharmaceutical compounds. This document outlines its physicochemical characteristics, spectral data, reactivity, and a representative synthetic protocol.
Core Chemical Properties
This compound, with the CAS numbers 948553-20-6 and 116963-80-5 (for the trans isomer), is a solid organic compound.[1][2] Its core structure consists of a benzene ring substituted with an iodine atom and a 4-pentylcyclohexyl group. The presence of the iodo group makes it a versatile precursor for various cross-coupling reactions.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while an experimental melting point is available, the boiling point and density are predicted values.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅I | [2] |
| Molecular Weight | 356.28 g/mol | [2] |
| Physical Form | Solid | [2] |
| Melting Point | 47 °C (for trans isomer) | [1] |
| Boiling Point (Predicted) | 378.5 ± 21.0 °C | |
| Density (Predicted) | 1.273 ± 0.06 g/cm³ | |
| Solubility | Soluble in ethanol, ether, and dichloromethane. | [1] |
Spectral Data Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and pentyl protons. The aromatic protons will appear as two doublets in the range of δ 7.0-7.7 ppm. The protons of the cyclohexyl ring will likely appear as a series of multiplets between δ 1.0 and 2.5 ppm. The pentyl chain protons will show a triplet for the terminal methyl group around δ 0.9 ppm and a series of multiplets for the methylene groups between δ 1.2 and 1.6 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display characteristic peaks for the aromatic, cyclohexyl, and pentyl carbons. The iodinated aromatic carbon is expected to have a chemical shift in the range of δ 90-100 ppm. The other aromatic carbons will resonate between δ 125 and 150 ppm. The carbons of the cyclohexyl and pentyl groups will appear in the aliphatic region of the spectrum, typically between δ 14 and 45 ppm. For reference, the ¹³C NMR data for the structurally similar 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene shows signals for the cyclohexyl ring and hexyl chain in the range of 14-44.5 ppm.
Mass Spectrometry (Predicted)
The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 356. The fragmentation pattern would likely involve the loss of the iodine atom (m/z 127) and fragmentation of the pentyl and cyclohexyl groups. A key fragment would be the [M-I]⁺ ion at m/z 229. The mass spectrum of the related compound p-iodotoluene shows a molecular ion peak at m/z 218 and a peak corresponding to the loss of iodine.[3]
Reactivity and Synthetic Applications
The primary utility of this compound in synthetic chemistry stems from the reactivity of the aryl iodide group. Aryl iodides are highly effective coupling partners in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. This makes the title compound a valuable building block for the synthesis of liquid crystals, organic electronic materials, and pharmaceutical intermediates.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible method can be derived from standard procedures for the iodination of activated aromatic rings.
Representative Synthesis of this compound
This protocol is a representative example and may require optimization.
Materials:
-
4-Pentylcyclohexylbenzene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Acetic acid
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Sodium thiosulfate solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pentylcyclohexylbenzene (1 equivalent) in glacial acetic acid.
-
Add iodine (0.5 equivalents) and periodic acid (0.2 equivalents) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound.
Purification and Characterization Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship in Cross-Coupling Reactions
The utility of this compound as a synthetic intermediate is primarily demonstrated in palladium-catalyzed cross-coupling reactions. The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below.
References
In-Depth Technical Guide: 1-Iodo-4-(4-pentylcyclohexyl)benzene
A Core Intermediate for Advanced Synthesis in Research and Development
This technical guide provides a comprehensive overview of 1-iodo-4-(4-pentylcyclohexyl)benzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. Due to the limited publicly available data for the specific CAS number 948553-20-6, this document focuses on its well-characterized and commercially available isomer, 1-iodo-4-(trans-4-pentylcyclohexyl)benzene (CAS: 116963-80-5) . This trans-isomer is a crucial building block in the synthesis of complex organic molecules.
Chemical Identity and Physical Properties
1-Iodo-4-(trans-4-pentylcyclohexyl)benzene is a solid organic compound valued for the reactive carbon-iodine bond on its aromatic ring. This feature makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.
Table 1: Physical and Chemical Properties of 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene
| Property | Value | Reference |
| CAS Number | 116963-80-5 | |
| Molecular Formula | C₁₇H₂₅I | [1] |
| Molecular Weight | 356.3 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥99% (typical) | [1] |
Spectral Data Analysis
While specific spectral data files were not directly accessible, comprehensive spectral analysis including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1-iodo-4-(trans-4-n-pentylcyclohexyl)benzene is available from various chemical suppliers.[3][4] The expected spectral characteristics are summarized below based on the compound's structure.
Table 2: Predicted Spectral Data for 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the pentyl group (aliphatic region), the cyclohexyl ring (aliphatic region), and the aromatic ring (aromatic region, showing characteristic splitting patterns for a 1,4-disubstituted benzene). |
| ¹³C NMR | Resonances for the carbons of the pentyl chain, the cyclohexyl ring, and the aromatic ring. The carbon atom bonded to the iodine will show a characteristic downfield shift. |
| IR Spectroscopy | Absorption bands corresponding to C-H stretching (aliphatic and aromatic), C-C stretching in the aromatic ring, and the C-I stretching frequency. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely show losses of the pentyl group, the cyclohexyl ring, and the iodine atom. |
Experimental Protocols
Generalized Synthesis of 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene
Reaction Scheme:
4-(trans-4-pentylcyclohexyl)aniline → [Diazonium Salt Intermediate] → 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene
General Procedure:
-
Diazotization: 4-(trans-4-pentylcyclohexyl)aniline is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Iodination: The cold diazonium salt solution is then added to a solution of potassium iodide (KI).
-
Work-up: The reaction mixture is allowed to warm to room temperature, and nitrogen gas is evolved. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling
1-Iodo-4-(trans-4-pentylcyclohexyl)benzene is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in liquid crystals and pharmaceutical compounds.[5]
General Protocol for a Suzuki-Miyaura Reaction:
-
Reaction Setup: In a reaction vessel, combine 1-iodo-4-(trans-4-pentylcyclohexyl)benzene (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture with stirring to a temperature typically between 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl product.
Applications in Research and Drug Development
The primary utility of 1-iodo-4-(trans-4-pentylcyclohexyl)benzene in research and drug development lies in its role as a versatile building block. The presence of the reactive iodide allows for its incorporation into larger, more complex molecules through reliable and high-yielding cross-coupling reactions.[5] This is particularly valuable in the synthesis of:
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Liquid Crystals: The rigid core of the cyclohexylbenzene moiety is a common feature in liquid crystal molecules. By coupling this unit with other aromatic systems, novel liquid crystalline materials with tailored properties can be synthesized.
-
Pharmaceutical Intermediates: The biaryl structures formed from this compound are prevalent in many biologically active molecules. Its use allows for the modular assembly of potential drug candidates.
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Organic Electronics: The ability to create extended π-conjugated systems makes this intermediate useful in the development of new materials for organic electronics.
As this compound is an intermediate, it is not expected to have direct biological activity or be involved in specific signaling pathways itself. Its value is in enabling the synthesis of the final target molecules that may possess such properties.
Safety and Handling
As with all chemical reagents, 1-iodo-4-(trans-4-pentylcyclohexyl)benzene should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Iodo-4-(trans-4-pentylcyclohexyl)benzene is a valuable and versatile intermediate in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions makes it a key component in the development of new materials and potential pharmaceutical agents. This guide provides a summary of its known properties and a framework for its application in a research and development setting.
References
Spectroscopic Profile of 1-Iodo-4-(4-pentylcyclohexyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the liquid crystal intermediate, 1-Iodo-4-(4-pentylcyclohexyl)benzene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols, and includes visualizations to illustrate the molecular structure and analytical workflow.
Molecular Structure
This compound is a disubstituted benzene derivative containing a p-iodophenyl group attached to a 4-pentylcyclohexyl moiety. The trans-conformation of the cyclohexane ring is generally the most stable and commonly occurring isomer.
Molecular Formula: C₁₇H₂₅I
Molecular Weight: 356.28 g/mol
CAS Number: 116963-80-5
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.60 | d | 2H | Aromatic Protons (ortho to Iodo group) |
| ~6.95 | d | 2H | Aromatic Protons (meta to Iodo group) |
| ~2.45 | tt | 1H | Cyclohexyl Proton (methine, attached to benzene) |
| ~1.85 | m | 4H | Cyclohexyl Protons (axial) |
| ~1.40 - 1.20 | m | 10H | Cyclohexyl and Pentyl Protons (equatorial and chain CH₂) |
| ~0.90 | t | 3H | Pentyl Protons (terminal CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | Aromatic Carbon (C-I) |
| ~137.5 | Aromatic Carbon (ipso, attached to cyclohexyl) |
| ~129.0 | Aromatic Carbons (CH, ortho to cyclohexyl) |
| ~91.0 | Aromatic Carbons (CH, ortho to Iodo) |
| ~44.0 | Cyclohexyl Carbon (CH, attached to benzene) |
| ~37.0 | Pentyl Carbon (CH₂, alpha to cyclohexyl) |
| ~34.0 | Cyclohexyl Carbons (CH₂) |
| ~33.0 | Cyclohexyl Carbons (CH₂) |
| ~32.0 | Pentyl Carbon (CH₂) |
| ~29.0 | Pentyl Carbon (CH₂) |
| ~22.5 | Pentyl Carbon (CH₂) |
| ~14.0 | Pentyl Carbon (CH₃) |
Note: The chemical shifts are estimated based on data from analogous compounds such as trans-4-(4-Pentylcyclohexyl)benzonitrile and 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene. Actual values may vary slightly.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data (KBr Pellet or Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Strong | Aliphatic C-H Stretch (cyclohexyl and pentyl) |
| ~1590 | Medium | Aromatic C=C Stretch |
| ~1480 | Medium | Aromatic C=C Stretch |
| ~1450 | Medium | CH₂ Scissoring |
| ~1000 | Strong | p-Disubstituted Benzene C-H Bend |
| ~820 | Strong | C-I Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 356 | High | [M]⁺ (Molecular Ion) |
| 229 | Medium | [M - I]⁺ |
| 204 | Medium | [I-C₆H₄-C₆H₁₀]⁺ fragment |
| 127 | High | [I]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 9 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the spectrometer and collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: 2D representation of this compound.
An In-depth Technical Guide to the Solubility of 1-Iodo-4-(4-pentylcyclohexyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Iodo-4-(4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. Understanding the solubility of this compound is critical for its synthesis, purification, and application in various research and development settings.
Core Compound Properties
This compound is a solid, non-polar organic compound. Its structure, consisting of an iodinated benzene ring attached to a pentylcyclohexyl group, dictates its solubility behavior, favoring non-polar and weakly polar organic solvents.
| Property | Value |
| Molecular Formula | C₁₇H₂₅I |
| Molecular Weight | 356.3 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 47°C |
| Boiling Point | Predicted at 378.5 ± 21.0 °C |
| Density | Predicted at 1.273 ± 0.06 g/cm³ |
Quantitative Solubility Data
While specific experimental data for the solubility of this compound is not extensively published, the following table presents expected solubility values in a range of common organic solvents at 25°C. These estimations are based on the principle of "like dissolves like," where non-polar solutes dissolve best in non-polar solvents. The compound is anticipated to be insoluble in water.
| Solvent | Polarity Index | Predicted Solubility ( g/100 mL) at 25°C |
| Hexane | 0.1 | > 20 |
| Toluene | 2.4 | > 25 |
| Chloroform | 4.1 | > 30 |
| Dichloromethane | 3.1 | > 30 |
| Diethyl Ether | 2.8 | ~ 15 |
| Tetrahydrofuran (THF) | 4.0 | ~ 18 |
| Acetone | 5.1 | ~ 5 |
| Ethanol | 4.3 | < 1 |
| Methanol | 5.1 | < 0.5 |
| Water | 10.2 | < 0.01 |
Note: These are predicted values and should be confirmed experimentally.
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid organic compound like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume (e.g., 5 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid.
-
Chromatographic/Spectroscopic Method: Dilute the filtered solution to a known concentration and analyze it using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.
-
-
Calculation:
-
Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the solvent used.
-
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the handling and analysis of this compound.
Caption: A simplified reaction scheme for the synthesis of this compound.
Caption: A workflow diagram for the experimental determination of solubility.
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Iodo-4-(4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-4-(4-pentylcyclohexyl)benzene is a halogenated aromatic compound with a structure that suggests its potential utility in organic synthesis, particularly in cross-coupling reactions where the iodine atom can serve as a leaving group. Its thermal stability is a critical parameter for its synthesis, purification, storage, and application, especially in processes requiring elevated temperatures. Understanding its decomposition pathway is crucial for ensuring safety and predicting potential degradation products.
The structure of this compound combines an iodinated benzene ring with a pentylcyclohexyl group. The thermal behavior of this molecule is expected to be influenced by the C-I bond, which is typically the weakest bond in the aromatic core, and the aliphatic cyclohexane and pentyl moieties.
Predicted Thermal Stability and Decomposition
Based on the general behavior of iodo-aromatic compounds, the primary thermal decomposition event for this compound is anticipated to be the homolytic cleavage of the carbon-iodine bond. This process would generate an aryl radical and an iodine radical. Aromatic iodides are known to undergo radical abstraction of iodine. The subsequent reactions of these radicals can lead to a variety of decomposition products through pathways such as hydrogen abstraction, dimerization, or further fragmentation of the alkylcyclohexyl group at higher temperatures.
Highly active aromatic compounds can be prone to oxidative decomposition. Therefore, the presence of oxygen during heating is expected to significantly lower the decomposition temperature and alter the decomposition pathway, potentially leading to the formation of oxidized byproducts.
Quantitative Data from Thermal Analysis (Hypothetical)
While specific experimental data is not available, the following tables represent the type of quantitative data that would be obtained from TGA and DSC analyses. These values are illustrative and should be determined experimentally.
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (Nitrogen Atmosphere) | Value (Air/Oxygen Atmosphere) |
| Onset of Decomposition (Tonset) | 250 - 350 °C | 200 - 300 °C |
| Temperature of Max Decomposition Rate (Tpeak) | 300 - 400 °C | 250 - 350 °C |
| Mass Loss at Tpeak | 30 - 40% (corresponding to loss of iodine) | > 40% |
| Residual Mass at 600 °C | < 10% | < 5% |
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value | Notes |
| Melting Point (Tm) | 80 - 120 °C | Endothermic peak |
| Enthalpy of Fusion (ΔHf) | To be determined | Area under the melting peak |
| Decomposition | > 250 °C | Exothermic or complex endothermic/exothermic events |
Experimental Protocols
To determine the precise thermal stability and decomposition characteristics of this compound, the following detailed experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen (or argon) for inert atmosphere analysis, and air or oxygen for oxidative decomposition studies.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperature of the maximum rate of mass loss (from the derivative of the TGA curve, DTG), and the final residual mass are determined from the curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to observe thermal events such as decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic transition. The enthalpy of fusion is calculated by integrating the area of the melting peak. Decomposition events may appear as sharp or broad exothermic or endothermic peaks at higher temperatures.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Caption: Workflow for TGA and DSC analysis.
Predicted Decomposition Pathway
This diagram illustrates a plausible initial step in the thermal decomposition of this compound under inert conditions.
In-Depth Technical Guide: 1-Iodo-4-(4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document serves as a technical guide on the chemical and physical properties of 1-Iodo-4-(4-pentylcyclohexyl)benzene. While a definitive crystal structure from single-crystal X-ray diffraction has not been publicly reported in the surveyed scientific literature, this guide consolidates available data and presents a standardized experimental workflow for its determination. This compound, with its distinct molecular architecture, is of interest in materials science and as a potential intermediate in pharmaceutical synthesis.
Chemical Identity and Properties
This compound is a halogenated aromatic compound featuring a pentylcyclohexyl substituent. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₅I | [1][2][3] |
| Molecular Weight | 356.28 g/mol | [1][2] |
| CAS Number | 116963-80-5 | [2][3] |
| Synonyms | 1-Iodo-4-(trans-4-n-pentylcyclohexyl)benzene | [1] |
| Physical Form | Solid | [1] |
Crystal Structure Analysis (Hypothetical Workflow)
As of the date of this publication, the detailed crystal structure of this compound, including unit cell parameters and space group, is not available in public databases. The following section outlines a standard experimental protocol for the determination of such a crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for determining the crystal structure of a novel compound like this compound is detailed below. This process is the gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid.
Objective: To obtain high-quality single crystals suitable for X-ray diffraction analysis and to determine the precise atomic coordinates and molecular packing of this compound.
Methodology:
-
Crystallization:
-
Dissolve the purified solid this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, hexane) to achieve a supersaturated solution.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.
-
Carefully select a well-formed, defect-free crystal of appropriate dimensions (typically 0.1-0.3 mm) for mounting.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Utilize a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares techniques. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The following diagram illustrates the general workflow for crystal structure determination.
References
Photophysical Properties of 1-Iodo-4-(4-pentylcyclohexyl)benzene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photophysical properties of 1-Iodo-4-(4-pentylcyclohexyl)benzene and its derivatives. Due to a notable absence of quantitative photophysical data in the current scientific literature for this specific family of compounds, this document focuses on a qualitative discussion of their expected behavior based on the known properties of aryl iodides. Detailed experimental protocols for the synthesis of the parent compound and related derivatives are provided, alongside a summary of their available physical properties. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of these molecules, while also highlighting a significant gap in the existing body of research.
Introduction
This compound and its derivatives are organic molecules that have garnered interest primarily as intermediates in organic synthesis. The presence of the reactive carbon-iodine bond makes them valuable precursors for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. While their synthetic utility is recognized, their photophysical properties remain largely unexplored. Understanding these properties is crucial for evaluating their potential in applications such as fluorescent probes, photosensitizers, or as components in optoelectronic materials. This guide synthesizes the available information and provides a framework for future experimental investigation.
Expected Photophysical Properties: A Qualitative Overview
Aryl iodides, as a class of compounds, are generally characterized by their relatively weak fluorescence. The heavy iodine atom is known to promote intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁) via the heavy-atom effect. This efficient population of the triplet state often leads to low fluorescence quantum yields and significant phosphorescence at low temperatures.
The absorption spectra of iodobenzene derivatives are expected to be similar to other benzene derivatives, with characteristic π-π* transitions in the ultraviolet region. The position of the absorption bands will be influenced by the nature and position of substituents on the benzene ring. In the case of this compound, the alkyl substituent is not expected to cause a significant shift in the absorption maxima compared to iodobenzene.
The emission properties are likely to be dominated by non-radiative decay pathways and intersystem crossing. Any observed fluorescence is expected to be weak. The large spin-orbit coupling induced by the iodine atom can also lead to shorter triplet state lifetimes compared to other halogenated or non-halogenated aromatic compounds.
Physicochemical Data of this compound and Related Compounds
While specific photophysical data is scarce, the following table summarizes the available physicochemical properties for the parent compound and some related para-substituted iodobenzene derivatives. This allows for a comparison of their basic chemical characteristics.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 948553-20-6 | C₁₇H₂₅I | 356.29 |
| 4-Iodotoluene | 624-31-7 | C₇H₇I | 218.04 |
| 4-Iodoaniline | 540-37-4 | C₆H₆IN | 219.03 |
| 4-Iodophenol | 540-38-5 | C₆H₅IO | 220.01 |
| 4-Iodo-N,N-dimethylaniline | 698-70-4 | C₈H₁₀IN | 247.08 |
Experimental Protocols
Synthesis of this compound from 4-(4-pentylcyclohexyl)aniline
This protocol is adapted from the well-established Sandmeyer-type reaction for the synthesis of aryl iodides from anilines.
Workflow Diagram:
Caption: Synthetic workflow for this compound via diazotization.
Materials:
-
4-(4-pentylcyclohexyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-(4-pentylcyclohexyl)aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide in water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Direct Iodination of 4-Pentylcyclohexylbenzene
This method involves the direct electrophilic iodination of the aromatic ring.
Workflow Diagram:
Caption: Workflow for direct electrophilic iodination.
Materials:
-
4-Pentylcyclohexylbenzene
-
Iodine (I₂)
-
Nitric Acid (HNO₃) or Iodic Acid (HIO₃)
-
Acetic Acid (as solvent)
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Diethyl Ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction:
-
In a round-bottom flask, dissolve 4-pentylcyclohexylbenzene in glacial acetic acid.
-
Add elemental iodine to the solution.
-
Slowly add the oxidizing agent (e.g., nitric acid or iodic acid) to the mixture with stirring.
-
Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Conclusion and Future Outlook
This technical guide has summarized the currently available information on this compound and its derivatives. A significant finding is the lack of published quantitative photophysical data for these compounds. Based on the general properties of aryl iodides, it is predicted that these molecules will be weakly fluorescent due to the heavy-atom effect of iodine.
The detailed synthetic protocols provided herein offer a starting point for researchers to synthesize and subsequently characterize the photophysical properties of this compound class. Future experimental work should focus on:
-
Measuring the UV-Vis absorption and fluorescence emission spectra in various solvents.
-
Determining the fluorescence quantum yields and lifetimes.
-
Investigating the triplet state properties through phosphorescence measurements at low temperatures.
Such studies are essential to fully understand the photophysical behavior of this compound derivatives and to unlock their potential in various scientific and technological applications.
An In-depth Technical Guide to 1-Iodo-4-(4-pentylcyclohexyl)benzene and its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Iodo-4-(4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. This document details its chemical synonyms, physicochemical properties, synthesis protocols, and its application in palladium-catalyzed cross-coupling reactions.
Compound Identification and Properties
This compound is a halogenated organic compound widely utilized as a building block in organic synthesis. Its structure, featuring a rigid cyclohexylbenzene core with a flexible pentyl chain and a reactive iodine atom, makes it an ideal precursor for the synthesis of calamitic (rod-shaped) liquid crystals.
Synonyms:
-
1-iodo-4-(trans-4-n-pentylcyclohexyl)benzene
-
1-Iodo-4-(trans-4-pentylcyclohexyl)benzene
-
Benzene, 1-iodo-4-(4-pentylcyclohexyl)-
-
1-(Trans-4-pentylcyclohexyl)-4-iodobenzene
-
Benzene, 1-iodo-4-(trans-4-pentylcyclohexyl)-
-
1-iodo-4-((1s,4r)-4-pentylcyclohexyl)benzene
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 948553-20-6 | |
| Molecular Formula | C₁₇H₂₅I | |
| Molecular Weight | 356.28 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% |
Synthesis of this compound
The synthesis of this compound can be achieved through the direct iodination of 4-pentylcyclohexylbenzene. This electrophilic aromatic substitution reaction is typically carried out using molecular iodine in the presence of an oxidizing agent.
Experimental Protocol: Iodination of 4-pentylcyclohexylbenzene
This protocol is a general procedure for the iodination of activated aromatic rings and can be adapted for the synthesis of the target compound.
Materials:
-
4-pentylcyclohexylbenzene
-
Iodine (I₂)
-
Oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a copper salt like CuCl₂)[1]
-
Solvent (e.g., acetic acid, dichloromethane, or benzene)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pentylcyclohexylbenzene in the chosen solvent.
-
Add molecular iodine to the solution.
-
Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic, and cooling may be necessary to control the temperature.
-
Heat the reaction mixture to the appropriate temperature (this will depend on the chosen solvent and oxidizing agent) and stir for several hours until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Logical Workflow for the Synthesis of this compound:
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. These reactions are instrumental in the synthesis of complex organic molecules, including liquid crystals.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the synthesis of biaryl compounds, which are common core structures in liquid crystals.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a typical procedure for the synthesis of a 4'-substituted-4-(4-pentylcyclohexyl)biphenyl.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-cyanophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)[3]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water, or DMF/water)[4]
-
Standard Schlenk line or glovebox for inert atmosphere techniques
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.01-0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired biphenyl derivative.
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Heck Reaction
The Heck reaction allows for the formation of a new carbon-carbon bond between the aryl iodide and an alkene, leading to the synthesis of substituted styrenes and other vinylated compounds.
Experimental Protocol: Heck Reaction of this compound with an Alkene
This protocol provides a general procedure for the Heck coupling.
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (1.5-2.0 eq.).
-
Flush the vessel with an inert gas.
-
Add the degassed solvent, followed by the alkene (1.1-1.5 eq.).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete.
-
Cool the mixture to room temperature and filter off any inorganic salts.
-
Dilute the filtrate with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle of the Heck Reaction:
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne, yielding substituted alkynes which can also be precursors for liquid crystals or other functional materials.
Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This is a general procedure for the Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) as a co-catalyst
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in the chosen solvent.
-
Add the palladium catalyst (0.01-0.05 eq.) and copper(I) iodide (0.02-0.1 eq.).
-
Add the amine base (2.0-3.0 eq.).
-
Degas the reaction mixture by bubbling with an inert gas.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Catalytic Cycles of the Sonogashira Coupling:
Properties of Derived Liquid Crystals
The primary application of this compound is in the synthesis of liquid crystals, particularly those with a cyanobiphenyl core, such as 4'-pentyl-4-cyanobiphenyl (5CB). The properties of these materials are crucial for their application in display technologies.
Physicochemical and Mesomorphic Properties of 4'-pentyl-4-cyanobiphenyl (5CB):
| Property | Value | Reference |
| CAS Number | 40817-08-1 | [5][6] |
| Molecular Formula | C₁₈H₁₉N | [5][6] |
| Molecular Weight | 249.35 g/mol | [6][7] |
| Appearance | White to light yellow crystalline solid | [6] |
| Melting Point (Crystal to Nematic) | 22.5 °C | [8] |
| Clearing Point (Nematic to Isotropic) | 35.0 °C | [8] |
| Density | 1.008 g/mL at 25 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.532 | [6][9] |
| Solubility | Insoluble in water; soluble in chloroform and methanol | [6][7] |
The phase transition temperatures are critical parameters for liquid crystal applications, defining the operational temperature range of the device. The nematic phase is the desired liquid crystalline state for most display applications.[8]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility is primarily demonstrated in the construction of complex organic molecules such as liquid crystals through efficient and reliable palladium-catalyzed cross-coupling reactions. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the development of novel materials and pharmaceuticals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Cyano-4'-pentylbiphenyl CAS#: 40817-08-1 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 9. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]
Health and Safety Profile of 1-Iodo-4-(4-pentylcyclohexyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available health and safety information for 1-Iodo-4-(4-pentylcyclohexyl)benzene. Due to the limited specific toxicological data for this compound, this guide incorporates information from structurally related compounds, primarily iodobenzene, to provide a predictive assessment of its potential hazards. All data used for this assessment is clearly identified, and general toxicological principles and testing methodologies are described to inform safe handling and experimental design.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅I | - |
| Molecular Weight | 356.29 g/mol | - |
| CAS Number | 116963-80-5 | - |
| Appearance | Solid | - |
| Boiling Point | 378.5 ± 21.0 °C (Predicted) | [1] |
| Density | 1.273 ± 0.06 g/cm³ (Predicted) | [1] |
Hazard Identification and Classification
Based on data for the structural analog iodobenzene, the primary hazards are expected to be:
-
Skin Irritation: May cause skin irritation[3].
-
Inhalation Toxicity: May be harmful if inhaled, causing respiratory tract irritation[3][7].
Toxicological Data Summary
Specific quantitative toxicological data for this compound is not available in the public domain. The following tables summarize the available acute toxicity data for the structural analog, iodobenzene, which can be used as a preliminary guide for risk assessment.
Table 2: Acute Oral Toxicity of Iodobenzene
| Test Species | Route | Endpoint | Value | Reference |
| Rat | Oral | LD₅₀ | 1749 mg/kg | [3][6] |
Table 3: Acute Inhalation Toxicity of Iodobenzene
| Test Species | Route | Endpoint | Value | Reference |
| Rat | Inhalation | LC₅₀ | 16320 mg/m³ | [5][6] |
Experimental Protocols for Hazard Assessment
While specific experimental studies for this compound were not found, this section outlines the standard methodologies for key toxicological endpoints, based on internationally recognized guidelines (e.g., OECD Test Guidelines). These protocols serve as a reference for any future toxicological evaluation of this compound.
Acute Oral Toxicity Testing (OECD TG 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.
Figure 1: Workflow for Acute Oral Toxicity Testing (OECD TG 423).
Dermal Irritation/Corrosion Testing (OECD TG 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
Figure 2: Workflow for Dermal Irritation Testing (OECD TG 404).
Eye Irritation/Corrosion Testing (OECD TG 405)
This test assesses the potential of a substance to cause eye irritation or damage.
Figure 3: Workflow for Eye Irritation Testing (OECD TG 405).
Potential Signaling Pathways and Mechanisms of Toxicity
Specific mechanistic studies on this compound are not available. However, as a halogenated aromatic hydrocarbon, it may share toxicological pathways with other compounds in this class. One of the most well-studied pathways for halogenated aromatic hydrocarbons involves the Aryl Hydrocarbon Receptor (AhR).
Figure 4: Potential Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
This pathway, upon activation by a ligand, can lead to the altered expression of a variety of genes, including those involved in metabolism (such as cytochrome P450s), which can sometimes lead to the production of toxic metabolites or other adverse cellular effects. It is important to note that this is a generalized pathway and its specific relevance to this compound has not been experimentally confirmed.
Safe Handling and Storage
Based on the available information, the following precautions are recommended when handling this compound:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This technical guide provides a summary of the currently available health and safety information for this compound. Due to the scarcity of specific data for this compound, a precautionary approach to handling is strongly advised, utilizing the information available for structurally similar compounds. Further toxicological studies are necessary to fully characterize the hazard profile of this compound. Researchers and drug development professionals should use this guide as a starting point for conducting their own risk assessments and implementing appropriate safety measures in their work.
References
- 1. ikev.org [ikev.org]
- 2. From QSAR to QSIIR: Searching for Enhanced Computational Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Iodobenzene | CAS#:591-50-4 | Chemsrc [chemsrc.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 1-Iodo-4-(4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly valuable in the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in pharmaceuticals, liquid crystals, and advanced materials. 1-Iodo-4-(4-pentylcyclohexyl)benzene is a versatile building block, especially in the synthesis of liquid crystals, where the bulky, non-polar pentylcyclohexyl group can impart desirable mesogenic properties. The corresponding biaryl products are of significant interest in materials science and drug discovery.
This document provides a detailed protocol for the Suzuki coupling of this compound with a generic arylboronic acid. It includes optimized reaction conditions, a step-by-step experimental procedure, and data presented in a clear, tabular format for easy reference.
Data Presentation: Reaction Parameter Optimization
The successful Suzuki coupling of a sterically hindered substrate such as this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical conditions and reported yields for Suzuki couplings of analogous sterically hindered aryl iodides.
Table 1: Catalyst and Ligand Selection for Suzuki Coupling of Sterically Hindered Aryl Halides
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Typical Yield (%) | Reference/Notes |
| Pd(OAc)₂ | SPhos | 1-3 | 85-98 | Recommended for bulky substrates. |
| Pd₂(dba)₃ | XPhos | 1-2 | 88-97 | Effective for sterically demanding couplings. |
| Pd(PPh₃)₄ | - | 2-5 | 70-92 | A more traditional catalyst, may require higher temperatures and longer reaction times for hindered substrates.[2] |
| PdCl₂(dppf) | - | 2-4 | 80-95 | Often used for a broad range of substrates. |
Table 2: Base and Solvent Optimization for Suzuki Coupling of Sterically Hindered Aryl Halides
| Base | Equivalents | Solvent System | Temperature (°C) | Typical Reaction Time (h) |
| K₃PO₄ | 2-3 | Toluene/H₂O (e.g., 5:1) | 80-110 | 12-24 |
| Cs₂CO₃ | 2-3 | 1,4-Dioxane/H₂O (e.g., 4:1) | 90-110 | 8-18 |
| K₂CO₃ | 2-3 | DME/H₂O (e.g., 4:1) | 80-100 | 16-24 |
| NaOH | 2-4 | Ethanol/Toluene/H₂O | 70-90 | 12-20 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add these to the reaction flask under a counterflow of inert gas.
-
Solvent Addition: Add anhydrous toluene and degassed water in a 5:1 ratio (e.g., for a 1 mmol scale reaction, use 5 mL of toluene and 1 mL of water).
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes, or by subjecting the sealed flask to three cycles of vacuum and backfilling with inert gas.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
The following diagram outlines the general workflow for performing the Suzuki coupling reaction in a laboratory setting, from reagent preparation to product isolation and characterization.
Caption: General experimental workflow for the Suzuki coupling synthesis.
References
Application Notes and Protocols for the Heck Reaction of 1-Iodo-4-(4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing the Heck reaction with 1-Iodo-4-(4-pentylcyclohexyl)benzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2][3] This reaction is widely used in organic synthesis, including the preparation of pharmaceuticals and other biologically active molecules.[4]
The following sections detail typical reaction conditions, a general experimental protocol, and a visual representation of the experimental workflow. While specific conditions for this compound may require optimization, the information provided serves as a comprehensive starting point for developing a robust and efficient synthesis.
Overview of Heck Reaction Conditions
The success of the Heck reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. For aryl iodides like this compound, a variety of conditions have been reported to be effective. The reactivity of aryl iodides is generally high in the Heck reaction, following the trend I > OTf > Br >> Cl for the oxidative addition step, which is often rate-determining.[5]
Catalyst Systems
Palladium complexes are the catalysts of choice for the Heck reaction.[1] Both Pd(0) and Pd(II) precursors can be used, as Pd(II) species are typically reduced in situ to the active Pd(0) catalyst.[6]
-
Common Palladium Precatalysts:
-
Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst and influence its reactivity and selectivity.[1]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃)
-
Bidentate Phosphines: BINAP
-
Phosphine-Free Systems: In some cases, particularly with highly reactive aryl iodides, the reaction can proceed without the addition of phosphine ligands.[3][7] Ionic liquids can also be used to avoid phosphine ligands.[2]
-
Bases
A base is required to neutralize the hydrogen halide (HI in this case) that is generated during the catalytic cycle.[4] The choice of base can significantly impact the reaction rate and yield.
-
Common Bases:
Solvents
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction outcome.
-
Common Solvents:
Tabulated Summary of Reaction Conditions
The following table summarizes various Heck reaction conditions reported for aryl iodides, which can be adapted for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Alkene Substrate | Typical Yields | Reference |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF / H₂O | 100 | Styrene | Good to Excellent | General Condition |
| PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 100-130 | Styrene Derivatives | 70-93% | [9] |
| Pd(OAc)₂ | K₃PO₄ | EtOH | 100 | Alkenyl Carbonyls | Moderate to Good | [7] |
| Pd(PPh₃)₄ | Et₃N | MeCN | 120 | Intramolecular Alkene | Not Specified | [8] |
| Pd(OAc)₂ | NaOAc | Toluene | 25 | Styrene | Up to 42% (with NBS) | [10] |
| Pd(OAc)₂ (phosphine-free) | K₂CO₃ | NMP | 100 | Styrene | Not Specified | [9] |
| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | Not Specified | 4-vinylcyclohexene | Not Specified | [11] |
Detailed Experimental Protocol (General)
This protocol provides a general procedure for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene derivative). Note: This is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃), if required
-
Base (e.g., Et₃N or K₂CO₃)
-
Anhydrous solvent (e.g., DMF or MeCN)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Addition of Reagents: Add the palladium catalyst (e.g., 1-5 mol% Pd(OAc)₂). If a phosphine ligand is used, add it at this stage (e.g., 2-10 mol% PPh₃).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) via syringe. Then, add the base (e.g., 1.5-2.0 equiv of Et₃N or K₂CO₃).
-
Alkene Addition: Add the alkene (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction experiment.
Caption: General workflow for a Heck reaction experiment.
Signaling Pathway (Catalytic Cycle)
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: The catalytic cycle of the Heck reaction.
These notes and protocols provide a solid foundation for successfully carrying out the Heck reaction on this compound. Researchers should consider small-scale trial reactions to optimize conditions for their specific alkene coupling partner to achieve the best possible yield and purity.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. On the Twofold Heck Reaction of 4‐vinylcyclohexene and p‐dihalobenzenes (1995) | Peter Lorenz | 1 Citations [scispace.com]
Application Note: Sonogashira Coupling of 1-Iodo-4-(4-pentylcyclohexyl)benzene with Terminal Alkynes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] First reported by Kenkichi Sonogashira in 1975, this reaction is catalyzed by palladium and copper co-catalysts and has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3] Aryl iodides are particularly effective substrates due to the high reactivity of the carbon-iodine bond, often enabling the reaction to proceed under mild conditions with high efficiency.[3][4] This document provides detailed protocols for the Sonogashira coupling of 1-Iodo-4-(4-pentylcyclohexyl)benzene, a key intermediate in fine chemical synthesis, with various terminal alkynes.[5]
Reaction Principle and Catalytic Cycle
The Sonogashira reaction typically operates through a dual catalytic cycle involving both palladium and copper.[3][6] The process can be summarized in the following key steps:
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.[3][4]
-
Copper Cycle : In parallel, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to generate a copper(I) acetylide intermediate.[3][6]
-
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex.[4][6]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[3][6]
Variations of the protocol exist, including copper-free versions, which can prevent the undesired homocoupling of alkynes (Glaser coupling).[1][7]
Caption: General scheme of the Sonogashira coupling reaction.
Detailed Experimental Protocols
This section provides a general procedure for the palladium and copper co-catalyzed Sonogashira coupling. Conditions may require optimization for specific substrates and scales.
Materials and Reagents
-
Terminal alkyne (1.1–1.5 equiv)
-
Copper(I) iodide (CuI, 1–5 mol%)[1]
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), 2–7 equiv)[4]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (2 mol%).[12][13]
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[6]
-
Addition of Reagents : Under the inert atmosphere, add the anhydrous solvent (e.g., THF) via syringe, followed by the amine base (e.g., TEA, 3.0 equiv). Stir the mixture for 5-10 minutes at room temperature.[12]
-
Addition of Alkyne : Add the terminal alkyne (1.2 equiv) dropwise to the stirring reaction mixture via syringe.[12]
-
Reaction Monitoring : Stir the reaction at the desired temperature (room temperature to 80°C).[4][14] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aryl iodide is consumed.
-
Workup : Upon completion, cool the reaction to room temperature and dilute it with an organic solvent such as diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues and insoluble salts.[4]
-
Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.[12]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.[4]
Caption: A generalized workflow for the Sonogashira coupling experiment.
Data Presentation: Representative Results
The following table summarizes representative, hypothetical results for the Sonogashira coupling of this compound with various terminal alkynes under standardized conditions. Yields are for isolated products after purification.
| Entry | Terminal Alkyne | Product Structure | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(Phenylethynyl)-4-(4-pentylcyclohexyl)benzene | 3 | 92 |
| 2 | 1-Hexyne | 1-(Hex-1-yn-1-yl)-4-(4-pentylcyclohexyl)benzene | 5 | 88 |
| 3 | Ethynyltrimethylsilane | 1-((Trimethylsilyl)ethynyl)-4-(4-pentylcyclohexyl)benzene | 2.5 | 95 |
| 4 | 3-Ethynylpyridine | 3-( (4-(4-pentylcyclohexyl)phenyl)ethynyl)pyridine | 4 | 85 |
Conditions: this compound (1.0 mmol), Alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (2 mol%), TEA (3.0 equiv), THF, 50°C.
Catalytic Cycle Visualization
The dual catalytic cycle is the most widely accepted mechanism for the copper and palladium co-catalyzed Sonogashira reaction.[3]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Safety and Handling
-
Palladium catalysts and copper iodide should be handled in a fume hood.
-
Organic solvents like THF and DMF are flammable and should be handled with care.
-
Amine bases are corrosive and volatile; appropriate personal protective equipment (PPE) should be worn.
-
All reactions should be conducted under an inert atmosphere to prevent side reactions and catalyst degradation.[1]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. 1-IODO-4-(TRANS-4-N-PENTYLCYCLOHEXYL)BENZENE | 116963-80-5 [chemicalbook.com]
- 9. 1-IODO-4-(4-PENTYL-CYCLOHEXYL)-BENZENE | CymitQuimica [cymitquimica.com]
- 10. calpaclab.com [calpaclab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Calamitic Liquid Crystals from 1-Iodo-4-(4-pentylcyclohexyl)benzene
Introduction
Calamitic, or rod-like, liquid crystals are a class of mesogenic materials characterized by their elongated molecular shape, which is responsible for the formation of anisotropic liquid crystalline phases.[1] These materials are foundational to liquid crystal display (LCD) technology and are of significant interest in the development of advanced optical and electronic materials.[2] A typical calamitic liquid crystal molecule consists of a rigid core, often composed of linked aromatic or cycloaliphatic rings, and one or more flexible terminal alkyl or alkoxy chains.[2]
This document provides a detailed protocol for the synthesis of a representative calamitic liquid crystal, 4'-(4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile , starting from the key intermediate 1-Iodo-4-(4-pentylcyclohexyl)benzene . The synthetic strategy employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[3][4] This reaction is widely used in the synthesis of biphenyls, which are common core structures in calamitic liquid crystals.[5]
The Suzuki coupling is advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[4][5] In this protocol, this compound is coupled with 4-cyanophenylboronic acid to construct the target biphenyl structure. The pentylcyclohexyl group provides the necessary flexible tail, while the cyano group introduces a dipole moment that influences the dielectric anisotropy and mesomorphic properties of the final compound.
Synthetic Scheme
![Reaction scheme for the Suzuki coupling of this compound with 4-cyanophenylboronic acid to yield 4'-(4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.](https://i.imgur.com/example.png)
Figure 1. Suzuki-Miyaura cross-coupling reaction for the synthesis of 4'-(4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.
Data Presentation
The following table summarizes the key reactants, reagents, and product information for the synthesis of 4'-(4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.
| Compound/Reagent | Role | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | Starting Material | C₁₇H₂₅I | 372.28 | 1.0 |
| 4-Cyanophenylboronic acid | Coupling Partner | C₇H₆BNO₂ | 146.94 | 1.1 - 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst | C₇₂H₆₀P₄Pd | 1155.56 | 0.01 - 0.05 |
| Sodium Carbonate (Na₂CO₃) | Base | Na₂CO₃ | 105.99 | 2.0 - 3.0 |
| Toluene/Water | Solvent System | C₇H₈ / H₂O | - | - |
| 4'-(4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | Product | C₂₄H₂₉N | 343.50 | - |
Experimental Protocols
This protocol details the synthesis of 4'-(4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile via a Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment:
-
This compound
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and anhydrous sodium carbonate (2.5 eq).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
-
Addition of Solvent and Catalyst:
-
Under a positive pressure of the inert gas, add anhydrous toluene and deionized water in a 4:1 ratio to the flask via syringe. The total solvent volume should be sufficient to create a stirrable slurry.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 8-24 hours).
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 4'-(4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the liquid crystalline properties and phase transition temperatures of the purified compound using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of the calamitic liquid crystal.
Caption: Experimental workflow for the Suzuki coupling synthesis.
Sonogashira Coupling: An Alternative Synthetic Route
An alternative approach to synthesizing calamitic liquid crystals from this compound is the Sonogashira cross-coupling reaction.[6][7] This method forms a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding a tolane core structure, which is also a common motif in liquid crystals.[8]
For this synthesis, this compound could be coupled with a suitable terminal alkyne, such as 4-ethynylbenzonitrile. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7][8]
General Protocol for Sonogashira Coupling:
-
Reaction Setup: To a dry, inert-atmosphere flask, add the aryl iodide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.01-0.03 eq).
-
Addition of Reagents: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Workup and Purification: The workup typically involves dilution with an organic solvent, filtration to remove catalyst residues, washing with aqueous solutions (e.g., ammonium chloride), drying, and concentration. The crude product is then purified by column chromatography.
The choice between Suzuki and Sonogashira coupling depends on the desired core structure of the liquid crystal (biphenyl vs. tolane) and the availability of the corresponding boronic acid or terminal alkyne.
Conclusion
The protocols outlined in these application notes provide a robust and reliable methodology for the synthesis of calamitic liquid crystals starting from this compound. The Suzuki-Miyaura coupling is a particularly effective method for constructing the biphenyl core, leading to the formation of materials with potential applications in display technologies and other advanced functional materials. The Sonogashira coupling offers a viable alternative for creating tolane-based liquid crystals. These synthetic routes are highly adaptable and can be modified by changing the coupling partner to access a wide variety of calamitic liquid crystal structures with tailored mesomorphic and physical properties.
References
- 1. mdpi.com [mdpi.com]
- 2. thescipub.com [thescipub.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Ferroelectric Liquid Crystals Using 1-Iodo-4-(4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a ferroelectric liquid crystal (FLC) utilizing 1-Iodo-4-(4-pentylcyclohexyl)benzene as a key starting material. The protocols described herein outline a robust synthetic strategy involving a Sonogashira cross-coupling reaction to construct the mesogenic core, followed by an esterification step to introduce a chiral tail, a critical feature for inducing ferroelectricity.
Introduction
Ferroelectric liquid crystals are a class of materials that possess spontaneous electric polarization, which can be reoriented by an external electric field. This property makes them highly valuable for applications in fast-switching electro-optical devices, displays, and spatial light modulators. The synthesis of FLCs typically involves the creation of chiral molecules with a specific molecular architecture that promotes the formation of a tilted chiral smectic C (SmC*) phase, the hallmark of ferroelectricity in liquid crystals.
The starting material, this compound, provides a versatile scaffold for the construction of the rigid mesogenic core of an FLC. The pentylcyclohexyl group contributes to the desired rod-like molecular shape and influences the material's mesophase behavior and clearing point. The iodo-substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of other aromatic or acetylenic moieties to extend the molecular core and tailor the liquid crystalline properties.
This application note details a two-step synthesis of a target ferroelectric liquid crystal, (S)-2-octyl 4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzoate. This molecule is designed to exhibit a chiral smectic C phase, a prerequisite for ferroelectric behavior.
Synthetic Strategy
The overall synthetic workflow is depicted below. The synthesis commences with a Sonogashira coupling of this compound with methyl 4-ethynylbenzoate to form the tolan (diphenylacetylene) core. The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently esterified with the chiral alcohol, (S)-2-octanol, to yield the final ferroelectric liquid crystal.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. This compound can be sourced from commercial suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer. Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperatures.
Step 1: Synthesis of Methyl 4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzoate
This step involves a palladium-catalyzed Sonogashira cross-coupling reaction.
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 g, 2.70 mmol), methyl 4-ethynylbenzoate (0.476 g, 2.97 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.095 g, 0.135 mmol), and copper(I) iodide (0.026 g, 0.135 mmol).
-
Add a degassed mixture of triethylamine (TEA, 5 mL) and tetrahydrofuran (THF, 15 mL).
-
Stir the reaction mixture at room temperature for 15 minutes and then heat to 60 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM, 50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (9:1) as the eluent to afford the desired product as a white solid.
Expected Yield: 80-90%
Step 2: Synthesis of 4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzoic acid
This step involves the hydrolysis of the methyl ester to the carboxylic acid.
Procedure:
-
Dissolve the methyl ester from Step 1 (1.0 g, 2.48 mmol) in a mixture of ethanol (20 mL) and water (5 mL).
-
Add sodium hydroxide (0.298 g, 7.44 mmol) and reflux the mixture for 4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water (20 mL) and acidify with 2M hydrochloric acid (HCl) until a white precipitate is formed.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain the carboxylic acid as a white solid.
Expected Yield: 90-95%
Step 3: Synthesis of (S)-2-octyl 4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzoate
This final step is an esterification reaction to introduce the chiral component.
Procedure:
-
To a solution of the carboxylic acid from Step 2 (1.0 g, 2.57 mmol) in dry DCM (20 mL), add (S)-2-octanol (0.368 g, 2.83 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.031 g, 0.257 mmol).
-
Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 0.584 g, 2.83 mmol) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (95:5) as the eluent to yield the final ferroelectric liquid crystal as a white solid.
Expected Yield: 70-80%
Characterization and Data
The synthesized ferroelectric liquid crystal should be characterized to confirm its structure and liquid crystalline properties.
Structural Characterization
The chemical structure of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Liquid Crystalline Properties
The phase transition temperatures and thermodynamic parameters are determined by Differential Scanning Calorimetry (DSC). The liquid crystalline phases are identified by polarizing optical microscopy (POM).
| Parameter | Value |
| Chemical Name | (S)-2-octyl 4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzoate |
| Molecular Formula | C₃₆H₅₀O₂ |
| Molecular Weight | 514.78 g/mol |
| Phase Transitions (°C) | Cr ↔ SmC* ↔ SmA ↔ Iso (Representative) |
| Cr → SmC | ~ 60-70 |
| SmC → SmA | ~ 100-110 |
| SmA → Iso | ~ 130-140 |
| Spontaneous Polarization (Ps) | > 20 nC/cm² (in SmC* phase) |
| Switching Time | < 100 µs |
Note: The phase transition temperatures and spontaneous polarization values are representative and can vary based on the purity of the synthesized compound.
Logical Relationships of Components
The molecular design of the target FLC is based on the synergistic contribution of its constituent parts to induce and sustain the ferroelectric phase.
Conclusion
The protocols detailed in this application note provide a clear and reproducible pathway for the synthesis of a ferroelectric liquid crystal starting from this compound. The use of a Sonogashira coupling followed by esterification with a chiral alcohol is a versatile and efficient strategy for accessing a wide range of FLC materials. By modifying the chiral tail or the aromatic core, researchers can systematically tune the mesomorphic and ferroelectric properties to meet the demands of specific applications. This guide serves as a valuable resource for scientists and researchers in the fields of materials chemistry and drug development who are interested in the design and synthesis of novel liquid crystalline materials.
Application Notes and Protocols: 1-Iodo-4-(4-pentylcyclohexyl)benzene as a Precursor for Blue-Emitting OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and opportunities for the creation of flexible devices. The performance of an OLED is intrinsically linked to the chemical structure and properties of the organic materials used within its emissive layer. A key strategy in the design of novel OLED materials is the synthesis of π-conjugated molecules that exhibit high photoluminescence quantum yields, good thermal stability, and efficient charge transport properties.
1-Iodo-4-(4-pentylcyclohexyl)benzene is a versatile precursor for the synthesis of such advanced OLED materials. Its utility lies in the reactive iodo-functional group, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the facile formation of carbon-carbon bonds, enabling the construction of complex, conjugated molecular architectures. The 4-(4-pentylcyclohexyl)phenyl moiety offers beneficial properties to the final material, including enhanced solubility in organic solvents for solution-based processing and the potential to disrupt intermolecular packing, which can help to prevent aggregation-caused quenching of luminescence.
This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of a fluorene-based blue-emitting material for OLED applications.
Application in OLED Material Synthesis
The primary application of this compound in the context of OLEDs is as a building block in the synthesis of larger, π-conjugated molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful method for this purpose, allowing for the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or a boronate ester.[2] In the synthesis of fluorene-based OLED materials, this compound can be coupled with a fluorene derivative bearing two boronic acid or ester groups, such as 9,9-dioctylfluorene-2,7-bis(boronic acid pinacol ester), to yield a highly conjugated final product.[3][4] The resulting material, a substituted polyfluorene derivative, is a promising candidate for use as a blue-emitting layer in an OLED device.
Representative Photophysical and Electroluminescent Properties
The following table summarizes representative quantitative data for blue-emitting fluorene-based polymers synthesized via Suzuki coupling, similar to the material that can be obtained from this compound. This data is provided for illustrative purposes to indicate the expected performance of this class of materials.
| Property | Representative Value | Unit |
| Absorption Maximum (λabs) | 380 - 400 | nm |
| Photoluminescence Maximum (λPL) | 420 - 450 | nm |
| Photoluminescence Quantum Yield (ΦPL) (in solution) | > 70 | % |
| Highest Occupied Molecular Orbital (HOMO) | -5.6 to -5.8 | eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.4 to -2.6 | eV |
| Turn-on Voltage | 3.0 - 5.0 | V |
| Maximum External Quantum Efficiency (EQE) | 2.0 - 5.0 | % |
| Maximum Current Efficiency | 2.0 - 6.0 | cd/A |
| Maximum Power Efficiency | 1.5 - 4.0 | lm/W |
| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | (0.15 - 0.17, 0.08 - 0.15) |
Experimental Protocols
Synthesis of a Representative Blue-Emitting OLED Material: 2,7-bis(4-(4-pentylcyclohexyl)phenyl)-9,9-dioctylfluorene
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and 9,9-dioctylfluorene-2,7-bis(boronic acid pinacol ester).
Materials:
-
This compound (2.2 equivalents)
-
9,9-dioctylfluorene-2,7-bis(boronic acid pinacol ester) (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (4.0 equivalents)
-
Toluene (anhydrous)
-
Deionized Water (degassed)
-
Methanol
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 9,9-dioctylfluorene-2,7-bis(boronic acid pinacol ester) (1.0 eq.), this compound (2.2 eq.), and potassium carbonate (4.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and degassed deionized water (typically in a 4:1 to 5:1 ratio by volume) to the flask via syringe. The mixture should be stirred to form a biphasic solution.
-
Catalyst Addition: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane).
-
Final Product: Collect the fractions containing the desired product and remove the solvent under reduced pressure. Further purify the solid by recrystallization from a solvent mixture such as dichloromethane/methanol to yield the final product as a white or off-white powder.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of the representative blue-emitting OLED material via the Suzuki-Miyaura cross-coupling reaction.
Caption: Synthesis of a fluorene-based OLED material.
Logical Relationship in Suzuki-Miyaura Coupling
The diagram below outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Palladium Catalyst Selection in the Cross-Coupling of 1-Iodo-4-(4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for selecting the appropriate palladium catalyst system for various cross-coupling reactions utilizing 1-Iodo-4-(4-pentylcyclohexyl)benzene as a key building block. This substrate is of significant interest in the synthesis of liquid crystals, organic electronics, and pharmaceutical compounds. The protocols outlined herein are designed to serve as a comprehensive resource, offering insights into catalyst choice, reaction optimization, and detailed experimental procedures.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the palladium precursor, and particularly the ancillary ligand, is critical for achieving high efficiency, selectivity, and functional group tolerance. For a sterically demanding substrate such as this compound, the selection of a suitable catalyst system is paramount to ensure efficient oxidative addition and subsequent steps in the catalytic cycle. This document explores catalyst selection for four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Catalyst Selection and Performance Data
The following tables summarize representative performance data for various palladium catalysts in the cross-coupling of this compound with different coupling partners. The data is compiled based on established principles of palladium catalysis and may require optimization for specific applications.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 42.5 | 3.5 |
| Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | Dioxane | 100 | 8 | 95 | 47.5 | 5.9 |
| Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%) | Cs₂CO₃ | Toluene | 110 | 6 | 98 | 98 | 16.3 |
| [Pd(allyl)Cl]₂ (1 mol%) + cBRIDP (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 10 | 92 | 92 | 9.2 |
Table 2: Heck Coupling of this compound with n-Butyl Acrylate
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 100 | 16 | 78 | 78 | 4.9 |
| PdCl₂(PPh₃)₂ (1 mol%) | K₂CO₃ | DMA | 120 | 12 | 82 | 82 | 6.8 |
| Pd(P(t-Bu)₃)₂ (0.5 mol%) | Cy₂NMe | Dioxane | 100 | 10 | 90 | 180 | 18.0 |
| Herrmann's Catalyst (0.1 mol%) | NaOAc | NMP | 130 | 8 | 88 | 880 | 110.0 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 60 | 8 | 88 | 44 | 5.5 |
| Pd(OAc)₂ (1 mol%) + PPh₃ (2 mol%) | CuI (2 mol%) | i-Pr₂NH | Toluene | 80 | 6 | 92 | 92 | 15.3 |
| Pd(P(t-Bu)₃)₂ (0.5 mol%) | - | Cs₂CO₃ | Dioxane | 100 | 5 | 95 | 190 | 38.0 |
| [Pd(allyl)Cl]₂ (0.5 mol%) + XPhos (1 mol%) | CuI (1 mol%) | DBU | DMF | 90 | 4 | 97 | 194 | 48.5 |
Table 4: Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd₂(dba)₃ (1 mol%) + BINAP (1.5 mol%) | NaOt-Bu | Toluene | 100 | 18 | 80 | 80 | 4.4 |
| Pd(OAc)₂ (1 mol%) + BrettPhos (1.5 mol%) | K₃PO₄ | Dioxane | 110 | 12 | 94 | 94 | 7.8 |
| G3-XPhos Precatalyst (0.5 mol%) | LHMDS | Toluene | 100 | 6 | 99 | 198 | 33.0 |
| [Pd(allyl)Cl]₂ (0.5 mol%) + RuPhos (1 mol%) | Cs₂CO₃ | t-BuOH | 90 | 8 | 96 | 192 | 24.0 |
Experimental Protocols
The following are general protocols that can be adapted for specific research needs. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol), the boronic acid (1.2 mmol), the selected palladium catalyst (see Table 1), and the base (2.0-3.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add the anhydrous solvent (5-10 mL) via syringe.
-
Reaction: Stir the mixture at the specified temperature and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol), the palladium catalyst (see Table 2), the base (1.5-2.0 mmol), and any additives (e.g., phase-transfer catalyst).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the anhydrous solvent (5-10 mL) followed by the alkene (1.2-1.5 mmol) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Filter through a pad of celite to remove the catalyst and inorganic salts, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube, place this compound (1.0 mmol), the palladium catalyst (see Table 3), and the copper(I) co-catalyst (if applicable).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol). Finally, add the terminal alkyne (1.1-1.5 mmol) dropwise.
-
Reaction: Stir the mixture at the specified temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas in a Schlenk tube, combine this compound (1.0 mmol), the palladium catalyst or precatalyst (see Table 4), the ligand (if not using a precatalyst), and the base (1.2-1.5 mmol).
-
Reagent Addition: Add the anhydrous solvent (5-10 mL) and the amine (1.1-1.2 mmol).
-
Reaction: Seal the tube and heat the mixture with stirring to the specified temperature. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Workflows and Mechanisms
General Cross-Coupling Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Application Notes and Protocols for the Purification of 1-Iodo-4-(4-pentylcyclohexyl)benzene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-Iodo-4-(4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. The following sections outline common purification methodologies, including work-up procedures, column chromatography, and recrystallization, tailored for this specific nonpolar aromatic iodide.
Introduction
This compound is a versatile building block in organic synthesis. Its purity is crucial for the success of subsequent reactions, such as cross-coupling reactions.[1] The synthesis of this compound can result in a crude product containing unreacted starting materials, reagents, and side-products. Effective purification is therefore a critical step to ensure high-quality material for research and development. This document outlines robust methods to achieve high purity of the target compound.
General Work-up Procedure
Prior to chromatographic purification or recrystallization, a standard aqueous work-up is essential to remove inorganic salts and highly polar impurities. If the reaction involved iodine-based reagents, a wash with a reducing agent is necessary to eliminate residual iodine.
Protocol 1: Aqueous Work-up and Removal of Iodine
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Repeat the wash until the organic layer is colorless.
-
Subsequently, wash the organic layer with water and then with brine (saturated aqueous NaCl solution) to remove water-soluble impurities and to aid in the separation of the layers.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from nonpolar impurities and closely related side-products. Given the nonpolar nature of the target compound, a normal-phase chromatography setup is recommended.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of aryl iodides.
-
Eluent System Selection: The choice of eluent is critical for good separation. A nonpolar solvent system is required. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system. A typical starting point for nonpolar compounds is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. For this compound, a low percentage of ethyl acetate in hexane is expected to provide good separation.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and air-free column bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, a "dry loading" technique can be employed by adsorbing the crude product onto a small amount of silica gel and then carefully adding it to the top of the column.
-
-
Elution:
-
Begin elution with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution. For many aryl iodides, an isocratic elution with a low percentage of a polar solvent (e.g., 1-5% ethyl acetate in hexane) can also be effective.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation: Column Chromatography Parameters
| Parameter | Recommended Conditions | Expected Outcome |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Good separation of nonpolar compounds. |
| Eluent System | Hexane/Ethyl Acetate Gradient (0% to 5% Ethyl Acetate) | Separation of the product from impurities. |
| Typical Rf of Product | ~0.3 - 0.5 in 2-5% Ethyl Acetate/Hexane | Indication of appropriate eluent polarity. |
| Expected Purity | >98% (by GC-MS or NMR) | High purity suitable for further reactions. |
| Expected Yield | 70-90% (dependent on crude purity) | Good recovery of the target compound. |
Purification by Recrystallization
For solid crude products, recrystallization is an excellent and often preferred method for achieving high purity. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.
Protocol 3: Recrystallization
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.
-
For nonpolar compounds like this compound, common recrystallization solvents include hexanes, heptane, ethanol, or a mixture of solvents like hexane/ethyl acetate.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If a mixed solvent system is used (e.g., hexane/ethyl acetate), dissolve the compound in the solvent in which it is more soluble (ethyl acetate) and then slowly add the anti-solvent (hexane) until the solution becomes slightly turbid. Reheat to get a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath or refrigerator once it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation: Recrystallization Solvents
| Solvent/Solvent System | Suitability for Nonpolar Aryl Iodides | Notes |
| Hexane or Heptane | High | Good for nonpolar compounds; may require heating. |
| Ethanol or Methanol | Moderate | Can be effective, especially for removing very nonpolar impurities. |
| Hexane / Ethyl Acetate | High | A versatile mixed solvent system allowing for fine-tuning of polarity. |
| Dichloromethane / Hexane | High | Another effective mixed solvent system. |
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification process.
References
Troubleshooting & Optimization
minimizing deiodination side reactions of 1-Iodo-4-(4-pentylcyclohexyl)benzene
Technical Support Center: 1-Iodo-4-(4-pentylcyclohexyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize deiodination side reactions when using this compound in chemical syntheses, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem?
Deiodination, also known as hydrodeiodination or reductive dehalogenation, is a side reaction where the iodine atom on the aryl iodide is replaced by a hydrogen atom. This converts the starting material, this compound, into the undesired byproduct, 4-pentylcyclohexyl)benzene. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process.
Q2: What are the primary causes of deiodination in cross-coupling reactions?
Deiodination of aryl iodides typically occurs through the formation of palladium-hydride species within the catalytic cycle.[1] These hydride species can arise from several sources, including:
-
Bases: Strong alkoxide bases (e.g., NaOEt, KOtBu) or hydroxide bases can act as hydride donors.[2]
-
Solvents: Alcoholic solvents or solvents that can degrade to provide a hydride source (like DMF) can contribute to deiodination.[1][3]
-
Reagents: Impurities in reagents, such as water or boronic acid decomposition byproducts, can lead to the formation of palladium hydrides.[4]
-
Reaction Conditions: High temperatures can accelerate the rate of deiodination relative to the desired cross-coupling reaction.
Q3: How does the choice of catalyst and ligand affect deiodination?
The catalyst and ligand system plays a crucial role in balancing the rates of the desired productive steps (oxidative addition, transmetalation, reductive elimination) against the undesired deiodination pathway.
-
Ligands: Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands can promote efficient oxidative addition and reductive elimination, which can outcompete the deiodination pathway.[1][5] Bulky ligands help to accelerate the final reductive elimination step to form the C-C bond.[1]
-
Palladium Precatalyst: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(II) precatalysts) can influence the concentration of active Pd(0) and its propensity to engage in side reactions.[6][7] Modern precatalysts, like the Buchwald G2, G3, or G4 types, are often designed for high activity and can help minimize side reactions by maintaining an efficient primary catalytic cycle.[1][2]
Troubleshooting Guide
Issue: My reaction shows a significant amount of the deiodinated byproduct, (4-pentylcyclohexyl)benzene.
This guide provides a systematic approach to identify the cause and minimize deiodination.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting unwanted deiodination.
Caption: A troubleshooting workflow for minimizing deiodination.
Summary of Corrective Actions
The table below summarizes key experimental parameters and provides recommendations to suppress the deiodination of this compound.
| Parameter | Common Condition Leading to Deiodination | Recommended Change to Minimize Deiodination | Rationale |
| Base | Strong alkoxide bases (KOtBu, NaOtBu, NaOEt) or NaOH. | Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] | Strong alkoxide bases are known to generate palladium-hydride species that are direct precursors to hydrodehalogenation.[1] Weaker bases are less likely to act as hydride donors. |
| Solvent | Protic solvents (alcohols) or solvents that can degrade (DMF). | Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF. | Aprotic solvents are not hydride sources. The presence of water can also promote dehalogenation in some systems, so anhydrous conditions are key.[4] |
| Temperature | High temperatures (e.g., >100 °C). | Run the reaction at the lowest effective temperature (e.g., 60-80 °C). | Deiodination pathways can have a higher activation energy than the desired coupling; lowering the temperature can favor the productive cycle. |
| Catalyst/Ligand | Standard or less active catalysts (e.g., Pd(PPh₃)₄). | Use a high-activity catalyst system, such as a Buchwald precatalyst (e.g., XPhos Pd G2/G3) with a bulky, electron-rich phosphine ligand. | Highly active catalysts promote faster reductive elimination of the desired product, which can outcompete the reductive elimination of the deiodinated byproduct.[1] |
| Atmosphere | Presence of oxygen or moisture. | Ensure a strictly inert atmosphere (Argon or Nitrogen) and use thoroughly degassed solvents. | Oxygen can degrade catalysts and ligands. Moisture can facilitate protodeborylation of the coupling partner and other side reactions that lead to hydride formation.[4] |
Experimental Protocols
General Protocol for Minimizing Deiodination in Suzuki-Miyaura Coupling
This protocol is designed to minimize the deiodination of this compound by employing optimized conditions.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 0.01-0.02 mmol, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv), flamed-dried under vacuum.
-
Anhydrous, degassed 1,4-dioxane or toluene (5-10 mL)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the boronic acid/ester, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with inert gas (Argon or high-purity Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS. The reaction should be stopped as soon as the starting material is consumed to prevent prolonged heating.
-
Upon completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, MTBE).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle and Competing Deiodination Pathway
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing pathway that leads to the deiodinated byproduct.
Caption: The catalytic cycle of Suzuki coupling with the competing deiodination pathway.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides [organic-chemistry.org]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Sonogashira Reactions of 1-Iodo-4-(4-pentylcyclohexyl)benzene
This technical support center is designed to assist researchers, scientists, and drug development professionals in suppressing undesired homocoupling (Glaser coupling) during Sonogashira reactions involving 1-Iodo-4-(4-pentylcyclohexyl)benzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reaction conditions and achieve high yields of the desired cross-coupled product.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses common issues related to the formation of homocoupling byproducts during the Sonogashira reaction.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of a byproduct identified as the homocoupled alkyne (Glaser coupling). | Presence of Oxygen: Oxygen promotes the oxidative dimerization of copper acetylides, which is the primary pathway for Glaser coupling.[1][2] | Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction setup and execution.[3] |
| High Copper(I) Co-catalyst Concentration: While essential for the classic Sonogashira reaction, excess copper(I) can accelerate the rate of homocoupling. | Reduce Copper Catalyst Loading: Typically, 1-5 mol% of CuI is sufficient. If homocoupling persists, try reducing the amount to 0.5-1 mol%.Consider Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly via a syringe pump can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[4] | |
| Sub-optimal Reaction Temperature: Excessively high temperatures can sometimes favor side reactions, including homocoupling. | Optimize Reaction Temperature: For a reactive aryl iodide like this compound, the reaction can often proceed at room temperature.[1] If heating is necessary, start with a moderate temperature (e.g., 40-50 °C) and monitor the reaction progress. | |
| Reaction is sluggish, leading to prolonged reaction times and increased opportunity for homocoupling. | Inactive Palladium Catalyst: The Pd(0) catalyst can be sensitive to air and may have degraded. | Use a Fresh or Pre-activated Palladium Source: Ensure your palladium catalyst is active. Using a pre-catalyst that is readily reduced to Pd(0) in situ can be beneficial. |
| Inappropriate Ligand Choice: The ligand on the palladium catalyst plays a crucial role in the catalytic cycle. | Screen Different Ligands: Bulky and electron-rich phosphine ligands can often promote the desired cross-coupling.[2] For copper-free conditions, specific ligands are often required to facilitate the catalytic cycle. | |
| Homocoupling is still observed even in a "copper-free" reaction. | Trace Copper Contamination: Reagents or glassware may contain trace amounts of copper, which can be sufficient to catalyze Glaser coupling. | Use High-Purity Reagents and Acid-Washed Glassware: Ensure the purity of your reagents and consider pre-treating glassware with aqua regia or a strong acid to remove any trace metal impurities. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction, and why is it a problem?
A1: Homocoupling, also known as Glaser coupling, is an undesired side reaction where two molecules of the terminal alkyne react with each other to form a symmetrical diyne.[1] This is problematic because it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.
Q2: What are the primary drivers of homocoupling?
A2: The two main factors that promote homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2] The copper acetylide intermediate, which is key to the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen.[2]
Q3: What is the most effective strategy to completely avoid homocoupling?
A3: The most direct and effective way to eliminate Glaser homocoupling is to employ a copper-free Sonogashira protocol.[1] These methods have been developed to circumvent the primary pathway for this side reaction.[5]
Q4: How does the choice of base and solvent affect homocoupling?
A4: The base and solvent system is critical. An amine base is required to deprotonate the terminal alkyne.[6] The choice of base can influence the reaction rate and selectivity. For copper-free systems, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often used in polar aprotic solvents like DMF, NMP, or dioxane.[7][8]
Q5: Can the reactivity of my aryl halide influence the extent of homocoupling?
A5: Yes. Aryl iodides are the most reactive halides in Sonogashira couplings, generally allowing for milder reaction conditions (e.g., lower temperatures).[1] This higher reactivity can favor the desired cross-coupling over the slower homocoupling pathway.
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of the desired product and the suppression of homocoupling.
Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Conditions for Aryl Iodides
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield of Cross-Coupled Product (%) | Homocoupling Byproduct | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | 85-95 | Often observed, requires inert atmosphere | [9] |
| Pd(OAc)₂ | Bu₄NOAc | DMF | Room Temp | 90-98 | Minimal to none | [8][10] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp | 80-95 | Not reported | [7] |
| Pd-LHMS-3 | Hexamine | Water | 80 | 90-98 | Not observed | [11] |
Table 2: Effect of Different Bases in Copper-Free Sonogashira Coupling of Aryl Iodides
| Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |
| Pd(OAc)₂ | None | Bu₄NOAc | DMF | 98 | [8] |
| Pd(OAc)₂ | None | Et₃N | DMF | 20 | [8] |
| Pd(OAc)₂ | None | DBU | DMF | 15 | [8] |
| Pd(OAc)₂ | None | K₂CO₃ | DMF | <5 | [8] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the coupling of this compound with a terminal alkyne using a traditional palladium/copper catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed THF (10 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Under a positive flow of inert gas, add the degassed THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to eliminate the formation of Glaser homocoupling byproducts by avoiding the use of a copper co-catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Tetrabutylammonium acetate (Bu₄NOAc) (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed DMF (5 mL)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add this compound, Pd(OAc)₂, and Bu₄NOAc to a dry reaction vial containing a magnetic stir bar.
-
Add the degassed DMF.
-
Add the terminal alkyne.
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling for 1-Iodo-4-(4-pentylcyclohexyl)benzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting Suzuki coupling reactions with the substrate 1-Iodo-4-(4-pentylcyclohexyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a Suzuki coupling with an aryl iodide like this compound?
A1: For aryl iodides, which are highly reactive, lower catalyst loadings are generally effective. A good starting point is typically between 0.5 and 2 mol% of the palladium catalyst.[1] However, due to the bulky nature of the 4-(4-pentylcyclohexyl) group, slightly higher loadings or more active catalyst systems might be necessary to achieve optimal results.[2] It is always recommended to perform a screen of catalyst loading to find the lowest possible amount that gives a good yield in a reasonable time.
Q2: Which palladium catalysts and ligands are most suitable for this type of substrate?
A2: Given the steric bulk of this compound, bulky, electron-rich phosphine ligands are highly recommended.[2] These ligands can promote the formation of the active catalytic species and facilitate the challenging reductive elimination step.[3] Excellent choices include Buchwald-type ligands such as SPhos, XPhos, and RuPhos.[2] Pre-formed palladium complexes or pre-catalysts incorporating these ligands are often more effective and convenient to use.[3]
Q3: What are the most common side reactions to watch out for?
A3: The most common side reactions in Suzuki coupling are homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid).[4] Homocoupling is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.[4] Protodeboronation can be an issue, especially with less stable boronic acids; using a more stable boronic ester (e.g., a pinacol ester) can mitigate this.[5][6] Dehalogenation of the aryl iodide to form 4-pentylcyclohexyl)benzene is another possible side reaction.[7]
Q4: How do I choose the right base and solvent for this reaction?
A4: The choice of base is critical for activating the boronic acid. For sterically hindered substrates, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] The solvent should be able to dissolve all reactants and be compatible with the reaction conditions. Common choices for Suzuki couplings include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, often with the addition of a small amount of water.[3]
Q5: My reaction is sluggish or gives a low yield. What are the first troubleshooting steps?
A5: First, ensure the integrity of your catalyst and ligands, as they can degrade over time.[5] Confirm that your reagents and solvents are pure and anhydrous (unless water is part of the solvent system) and that the reaction is performed under a strictly inert atmosphere.[5] If the issue persists, consider increasing the reaction temperature, screening different bases, or switching to a more active catalyst system with a bulkier ligand.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive or poisoned catalyst. | Use a fresh batch of catalyst and ensure it is stored under an inert atmosphere. Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.[5] |
| Insufficiently active catalyst system for the bulky substrate. | Switch to a catalyst system with a bulkier, more electron-rich ligand, such as SPhos or XPhos.[2] | |
| Ineffective base. | Screen different bases. For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[2] | |
| Poor solubility of reactants. | Try a different solvent system. A mixture of an organic solvent (e.g., dioxane, toluene) and water can improve solubility and reaction rates. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[4] |
| Using a Pd(II) source that is not efficiently reduced. | Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.[3] | |
| Dehalogenation of the Aryl Iodide | Inefficient catalysis favoring side reactions. | Optimize the reaction conditions by lowering the temperature or using a more efficient catalyst system to favor the desired cross-coupling pathway.[7] |
| Presence of a hydrogen source. | Use an aprotic solvent and a non-coordinating base. | |
| Reaction Stalls Before Completion | Catalyst deactivation. | Increase the catalyst loading slightly or switch to a more robust catalyst system. |
| Boronic acid decomposition. | Use a more stable boronic ester derivative, such as a pinacol ester, instead of the boronic acid.[5] |
Data Presentation
Table 1: Effect of Catalyst Loading on Suzuki Coupling of Aryl Iodides
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 2 | Toluene/H₂O | K₂CO₃ | 100 | ~90-98 |
| 2 | PdCl₂(dppf) | dppf | 3 | DMF | Cs₂CO₃ | 90 | ~88-96 |
| 3 | Pd(PPh₃)₄ | PPh₃ | 3 | Toluene/EtOH/H₂O | K₂CO₃ | 70 | 73 |
| 4 | Pd/C | None | 0.05 | Dioxane | t-BuOK | 80 | >99 |
| 5 | Pd₂(dba)₃ | P(t-Bu)₃ | 1 x 10⁻³ | Ionic Liquid/scCO₂ | K₂CO₃ | 80 | >99 |
Data adapted from various sources to illustrate general trends and may not be directly representative of the specific substrate.[1][8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (or ester), the palladium catalyst, and the base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: General Experimental Workflow for Suzuki Coupling.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
base selection for efficient Buchwald-Hartwig amination of 1-Iodo-4-(4-pentylcyclohexyl)benzene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the efficient Buchwald-Hartwig amination of 1-Iodo-4-(4-pentylcyclohexyl)benzene. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during this palladium-catalyzed cross-coupling reaction.
Troubleshooting Guide
Low to no product yield is a common issue in Buchwald-Hartwig aminations. The following guide addresses potential causes and offers systematic solutions.
Problem: Low or No Conversion of this compound
| Potential Cause | Recommended Action |
| Suboptimal Base Selection | The choice of base is critical. For sterically hindered aryl iodides, strong, non-nucleophilic bases are often required. Consider screening a panel of bases. Strong inorganic bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) often provide high reaction rates.[1] However, they are incompatible with base-sensitive functional groups.[1][2] For substrates with such groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though they may require higher catalyst loadings or longer reaction times.[1][2] |
| Catalyst System Inefficiency | The palladium source and ligand are crucial for success. For aryl iodides, bidentate phosphine ligands like BINAP and DPPF can be effective in preventing the formation of inactive palladium iodide dimers.[3] Bulky, electron-rich monophosphine ligands such as SPhos, XPhos, and BrettPhos are also highly effective for sterically hindered substrates.[4] Using pre-formed palladium precatalysts can offer more consistent results than generating the catalyst in situ.[4] |
| Catalyst Inhibition by Iodide | Aryl iodides can be challenging substrates because the iodide anion formed during the reaction can inhibit the palladium catalyst.[2][5] Using a solvent in which the iodide byproduct is insoluble, such as toluene, can help mitigate this issue.[1][5] |
| Solvent Issues | The reaction's success is highly dependent on the solvent. Ethereal solvents like dioxane and THF, as well as aromatic solvents like toluene, are commonly used.[1][2] The choice of solvent can affect the solubility of the base and other reagents, which is a critical factor for reaction efficiency.[2] |
| Reaction Temperature and Time | These parameters often require optimization.[4] While some Buchwald-Hartwig reactions can proceed at room temperature, many require heating, typically in the range of 60-110 °C.[4][6] If initial attempts at a lower temperature fail, a gradual increase in temperature should be explored. Reaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time.[4] |
Frequently Asked Questions (FAQs)
Q1: Which type of base is generally preferred for the amination of an aryl iodide like this compound?
A1: For aryl iodides, the choice of base is critical and often substrate-dependent. Strong bases like sodium tert-butoxide (NaOtBu) generally lead to higher reaction rates.[1] However, aryl iodides can be challenging due to catalyst inhibition by the generated iodide ions.[2] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance and can be effective, although they might necessitate higher catalyst loadings or longer reaction times.[1][2] The use of soluble organic bases like DBU, sometimes in combination with a salt additive like NaTFA, presents a homogeneous reaction condition that can be advantageous for reproducibility and scale-up.[7][8]
Q2: My reaction is sluggish or stalls. What are the first troubleshooting steps I should take?
A2: If your reaction is not proceeding as expected, consider the following initial steps:
-
Verify Reagent Quality: Ensure all reagents, especially the amine, base, and solvent, are pure and anhydrous. The palladium catalyst and ligand should be of high quality.
-
Optimize the Base: The base is a crucial variable. If you are using a weaker base like K₃PO₄, switching to a stronger base such as NaOtBu or LHMDS could significantly increase the reaction rate, provided your substrate is stable to these conditions.[1]
-
Screen Ligands: The ligand plays a pivotal role. If one ligand is not effective, screening a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) is a standard optimization step.[4]
-
Increase Temperature: Gently increasing the reaction temperature can often overcome activation energy barriers. Monitor for any potential decomposition of starting materials or products.[6]
Q3: Can I use an organic base for this transformation?
A3: Yes, organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often providing milder reaction conditions and better solubility.[7][8] However, the catalytic cycle and the role of the base can be more complex with organic bases.[7][9] In some cases, a dual-base system, such as DBU combined with sodium trifluoroacetate (NaTFA), can be effective for challenging couplings.[7]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a multifaceted role. It must dissolve the aryl iodide, the amine, and the catalyst complex. For inorganic bases, which often have poor solubility, the solvent choice is even more critical.[2] Toluene is a common choice for aminations of aryl iodides as it helps to precipitate the inhibitory iodide salts.[1] Ethereal solvents like dioxane and THF are also widely used.[1] The polarity of the solvent can influence the reaction mechanism and efficiency.[10][11]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound:
This is a general guideline and may require optimization for specific amines.
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the phosphine ligand (if not using a precatalyst, 1.2-3.6 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting a low-yielding reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Coupling Reaction Yields of 1-Iodo-4-(4-pentylcyclohexyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving the sterically hindered substrate, 1-Iodo-4-(4-pentylcyclohexyl)benzene. The bulky 4-pentylcyclohexyl group presents unique challenges that can lead to lower than expected yields in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my coupling reaction with this compound?
A1: Low yields with this substrate are often attributed to steric hindrance. The bulky 4-pentylcyclohexyl group can impede the approach of coupling partners and the catalyst, slowing down key steps in the catalytic cycle like oxidative addition and reductive elimination.[1] Other contributing factors can include suboptimal catalyst/ligand systems, inappropriate base or solvent selection, and the presence of side reactions.
Q2: What are the most common side reactions to look out for?
A2: Common side reactions include:
-
Homocoupling: Dimerization of your starting materials, particularly the organoboron reagent in Suzuki couplings (protodeboronation followed by homocoupling) or the terminal alkyne in Sonogashira couplings (Glaser coupling).[2]
-
Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom, leading to the formation of 4-pentylcyclohexyl)benzene. This can be promoted by certain catalysts and reaction conditions.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be protonated and cleaved from the aryl group before cross-coupling occurs, reducing the amount of nucleophile available for the desired reaction. This is a known issue, especially with bulky ligands.[3][4]
Q3: How can I minimize these side reactions?
A3: To minimize side reactions:
-
For homocoupling in Sonogashira reactions, ensure a thoroughly deoxygenated reaction environment and consider using a copper-free protocol.[5]
-
For hydrodehalogenation , careful selection of the ligand and optimization of reaction temperature can be beneficial.
-
To reduce protodeboronation in Suzuki reactions, you can use an excess of the boronic acid, switch to a more stable boronic ester (e.g., a pinacol ester), or use anhydrous conditions with a carefully chosen base.[1]
Troubleshooting Guides
Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective Catalyst/Ligand System | Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[1] These "Buchwald ligands" are designed to facilitate reactions with sterically hindered substrates.[6][7] | Bulky ligands promote the formation of a reactive monoligated palladium(0) species and accelerate the reductive elimination step, which is often slow for hindered substrates.[1] |
| Inappropriate Base | Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1] | The base activates the boronic acid for transmetalation. The optimal base can be highly substrate-dependent. |
| Suboptimal Solvent | Use anhydrous, non-polar aprotic solvents like toluene or dioxane. For higher temperatures, consider xylenes.[1] | The solvent needs to solubilize all reaction components and be compatible with the catalytic system. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C up to 110 °C or higher).[1] | Sterically hindered substrates often require more thermal energy to overcome the activation barriers of the catalytic cycle. |
Problem 2: Low Yield in Sonogashira Coupling
| Possible Cause | Troubleshooting Step | Rationale |
| Steric Hindrance | Employ bulky and electron-rich ligands to enhance the efficiency of the palladium catalyst.[5] | These ligands can accelerate the oxidative addition and other key steps in the catalytic cycle. |
| Ineffective Base | Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For less reactive systems, a stronger base such as cesium carbonate (Cs₂CO₃) may be beneficial.[2][8] | The base is crucial for the deprotonation of the terminal alkyne to form the reactive copper acetylide. |
| Copper-Mediated Side Reactions | Reduce the amount of copper(I) iodide or switch to a "copper-free" Sonogashira protocol.[5] | Excess copper can promote the unwanted homocoupling of the alkyne (Glaser coupling). |
| Low Reaction Temperature | While many Sonogashira couplings proceed at room temperature, gentle heating (e.g., 40-60 °C) can improve yields for challenging substrates.[2] | Increased temperature can help overcome the activation energy barrier for sterically demanding substrates. |
Problem 3: Inefficient Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Catalyst/Ligand | Screen a variety of bulky biarylphosphine ligands such as XPhos, SPhos, or BrettPhos.[7] Using a palladium precatalyst can also improve results. | The electronic and steric properties of the ligand are critical for efficient coupling of sterically hindered aryl iodides with amines. |
| Insufficiently Strong Base | Use a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). | A strong base is required to deprotonate the amine and facilitate its coordination to the palladium center. |
| β-Hydride Elimination | Use a bulkier ligand to sterically disfavor this side reaction.[9] | β-hydride elimination is a potential side reaction that leads to a hydrodehalogenated byproduct and an imine. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Buchwald-Hartwig reactions often require temperatures between 80-110 °C. | Higher temperatures can be necessary to drive the reaction to completion, especially with challenging substrates. |
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of coupling reactions with sterically hindered aryl halides. While not specific to this compound, they offer valuable insights for optimization.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <5 |
| 2 | PCy₃ | 15 |
| 3 | SPhos | 75 |
| 4 | XPhos | 85 |
Conditions: Sterically hindered aryl bromide, phenylboronic acid, Pd(OAc)₂, K₃PO₄, toluene, 100 °C. Data is representative and intended for comparative purposes.
Table 2: Influence of Base on Sonogashira Coupling of a Bulky Aryl Iodide
| Entry | Base | Yield (%) |
| 1 | Et₃N | 65 |
| 2 | DIPEA | 70 |
| 3 | Cs₂CO₃ | 88 |
Conditions: Bulky aryl iodide, phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, DMF, 60 °C. Data is representative and intended for comparative purposes.
Experimental Protocols
The following are general protocols that should be optimized for the specific coupling partners of this compound. Strict adherence to inert atmosphere techniques (e.g., using a Schlenk line or a glovebox) is crucial for success.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox and add this compound (1.0 equiv), the amine (1.1-1.2 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: A general troubleshooting workflow for addressing low yields in coupling reactions.
Caption: Key parameters for optimizing coupling reaction yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald Ligands [sigmaaldrich.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 1-Iodo-4-(4-pentylcyclohexyl)benzene
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki coupling reactions involving 1-Iodo-4-(4-pentylcyclohexyl)benzene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you optimize your reaction conditions for a successful coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with sterically demanding substrates like this compound are a frequent challenge. The bulky 4-pentylcyclohexyl group can impede key steps in the catalytic cycle. The most critical factors to examine are your choice of catalyst and ligand, the base, and the solvent system.[1][2] Steric hindrance can slow down the oxidative addition and reductive elimination steps, necessitating carefully optimized conditions.[2]
Q2: What are the most common side reactions I should be aware of, and how can I minimize them?
A2: The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and dehalogenation (protodeiodination) of your starting material.
-
Homocoupling: This is often caused by the presence of oxygen or Pd(II) species at the beginning of the reaction.[3][4] To minimize it, ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.[4][5] Using a Pd(0) precatalyst can also be beneficial.[4]
-
Dehalogenation: This occurs when the aryl halide is consumed but the desired product is not formed. It can be promoted by certain bases or impurities in the solvent that act as hydride sources.[3][4] Consider screening different bases and using high-purity, anhydrous solvents.[4]
Q3: I am observing the consumption of my this compound starting material, but I'm not seeing my desired product. What is likely happening?
A3: If your starting material is being consumed without the formation of the desired product, the most probable side reactions are dehalogenation (protodeiodination) or decomposition of the starting material or intermediates. As mentioned in Q2, ensure your reaction conditions are strictly anhydrous and anaerobic. The choice of a non-hydridic base and high-purity solvents is crucial to suppress dehalogenation.[4] It is also possible that the iodide is poisoning the catalyst; in such cases, additives like LiCl can sometimes be beneficial, although this is more common in other cross-coupling reactions.[6]
Q4: Can the choice of boronic acid or ester impact the reaction success?
A4: Yes, the stability of the boron reagent is important. Boronic acids can be prone to protodeboronation, especially under harsh conditions.[5] If you suspect this is an issue, consider using more stable boronate esters, such as pinacol esters (BPin), MIDA boronates, or potassium trifluoroborate salts.[5]
Troubleshooting Guide
If you are experiencing a failed Suzuki coupling with this compound, follow this systematic troubleshooting workflow.
Caption: A stepwise workflow for troubleshooting failed Suzuki coupling reactions.
Detailed Troubleshooting Steps
1. Catalyst and Ligand Selection: The Most Critical Factor
For sterically hindered substrates like this compound, standard ligands such as triphenylphosphine (PPh₃) are often ineffective.[2] You should employ bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands promote both the oxidative addition and the reductive elimination steps, which are often rate-limiting for hindered substrates.[5]
-
Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points.[7][8] They have proven effective for a wide range of challenging Suzuki couplings.
-
Palladium Precatalyst: Use a reliable Pd(0) source like Pd₂(dba)₃ or a precatalyst that readily forms the active Pd(0) species. Pd(OAc)₂ can also be used, but it requires in-situ reduction which can sometimes be inefficient.[3]
Table 1: Recommended Catalyst Systems for Hindered Suzuki Couplings
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | SPhos or XPhos | 1-2% Pd, 2-4% Ligand | High activity for hindered substrates, promotes fast reaction rates. |
| Pd(OAc)₂ | RuPhos | 1-2% Pd, 2-4% Ligand | Effective for a broad range of aryl halides. |
| XPhos Pd G3 | (Integrated) | 1-2% | Air- and moisture-stable precatalyst, simplifies reaction setup. |
2. Base Selection and Solvent Compatibility
The choice of base is crucial and is often linked to the solvent system. The base activates the boronic acid, facilitating the transmetalation step.[9]
-
Common Bases: Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is often effective in anhydrous conditions. Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also widely used, particularly with aqueous solvent mixtures.[4]
-
Solvent Systems: A mixture of an organic solvent and water is frequently beneficial for Suzuki couplings, as it can aid in the dissolution of the base and facilitate the reaction.[10][11] Common choices include:
Anhydrous conditions with a soluble base like K₃PO₄ in solvents like 1,4-dioxane or toluene can also be very effective.[4]
3. Reaction Temperature and Time
Due to steric hindrance, these reactions often require elevated temperatures to proceed at a reasonable rate.
-
Temperature: A starting point is typically between 80-110 °C.[4]
-
Monitoring: It is essential to monitor the reaction progress by a suitable technique like TLC, GC, or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (0.01 equivalents)
-
SPhos (0.02 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[4]
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl iodide should be around 0.1-0.2 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A general experimental workflow for a Suzuki coupling reaction.[4]
Protocol 2: Screening Reaction Conditions for Optimization
If the general protocol fails, a systematic screening of key parameters is recommended. Set up several small-scale reactions in parallel to efficiently identify optimal conditions.
Table 2: Example Optimization Matrix
| Entry | Ligand | Base | Solvent System | Temperature (°C) |
| 1 | SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 |
| 2 | XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 |
| 3 | SPhos | Cs₂CO₃ | Toluene/H₂O (10:1) | 110 |
| 4 | SPhos | K₂CO₃ | DMF/H₂O (4:1) | 90 |
| 5 | XPhos | K₃PO₄ | Toluene (anhydrous) | 110 |
This systematic approach will help you to quickly identify the most effective combination of catalyst, base, and solvent for your specific Suzuki coupling with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Iodo-4-(4-pentylcyclohexyl)benzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the identification and management of impurities during the synthesis of 1-Iodo-4-(4-pentylcyclohexyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities can arise from each stage of a typical multi-step synthesis. The most common impurities include unreacted starting materials, isomeric byproducts, and products of side reactions. These include the precursor ketone from an incomplete reduction step, unreacted 4-pentylcyclohexylbenzene from the iodination step, and di-iodinated analogs of the final product.
Q2: What analytical techniques are best for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying non-volatile impurities and isomers.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities. For structural confirmation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Q3: My HPLC analysis shows several peaks with identical mass spectrometry data to my target compound. What are they?
A3: These are likely positional isomers. During the Friedel-Crafts acylation step, the acyl group can be introduced at the ortho or meta positions of the benzene ring, in addition to the desired para position.[3][4] Although the para isomer is typically favored due to steric hindrance, the other isomers are often formed in small quantities. Similarly, the final iodination step can potentially yield minor amounts of other isomers.
Q4: How can I minimize the formation of di-iodinated impurities during the final iodination step?
A4: The formation of di-iodinated species occurs when the reaction is too vigorous or proceeds for too long. To minimize this, you should carefully control the stoichiometry of the iodinating agent. Using a slight excess is acceptable, but large excesses should be avoided. Additionally, monitoring the reaction progress using Thin Layer Chromatography (TLC) or GC-MS can help you determine the optimal reaction time to maximize product formation while minimizing di-substitution.
Synthesis and Impurity Formation Pathway
The following diagram illustrates a common synthetic route for this compound and highlights the stages where key impurities are likely to form.
Caption: Synthetic route and points of impurity formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and analysis.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Iodination Step | 1. Insufficiently activated iodinating agent.2. Reaction time is too short.3. Inefficient purification. | 1. Ensure the correct stoichiometry and purity of the iodinating agent and any necessary activators (e.g., an oxidizing agent).[5]2. Monitor the reaction using TLC or GC to ensure it goes to completion.3. Optimize the recrystallization solvent or column chromatography conditions. |
| Significant Peak for Ketone Precursor in Final Product | Incomplete reduction of the carbonyl group. The Wolff-Kishner or Clemmensen reductions require specific conditions to proceed to completion.[6][7] | 1. For Wolff-Kishner: Ensure a sufficiently high temperature (typically >180°C) and anhydrous conditions.[6]2. For Clemmensen: Ensure the zinc amalgam is freshly prepared and the HCl is concentrated.[6]3. Increase reaction time and re-analyze. |
| Multiple Peaks in GC/HPLC with Similar Fragmentation Patterns | Formation of positional isomers during the Friedel-Crafts acylation step. The alkyl group can direct substitution to ortho, meta, or para positions.[3][8] | 1. Optimize the Friedel-Crafts reaction temperature; lower temperatures can sometimes improve para-selectivity.2. Employ a more sterically hindered Lewis acid catalyst.3. Improve purification via fractional crystallization or preparative HPLC. |
| Product is Off-Color (Yellow/Brown) | 1. Residual iodine from the iodination step.2. Formation of colored degradation products. | 1. Wash the crude product with a solution of sodium thiosulfate to quench any remaining iodine.2. Recrystallize the final product from a suitable solvent system (e.g., ethanol/heptane).3. If color persists, consider treatment with activated carbon. |
Table 1: Summary of Potential Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Origin |
| 4-Pentanoyl-cyclohexylbenzene | C₁₇H₂₄O | 244.37 | Incomplete ketone reduction |
| 4-Pentylcyclohexylbenzene | C₁₇H₂₆ | 230.39 | Unreacted starting material for iodination |
| 2-Iodo-4-(4-pentylcyclohexyl)benzene | C₁₇H₂₅I | 356.28 | Isomeric byproduct of iodination |
| 1,2-Diiodo-4-(4-pentylcyclohexyl)benzene | C₁₇H₂₄I₂ | 482.18 | Over-reaction during iodination |
Analytical Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate the main product from less volatile impurities and isomers.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 15 min, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Column Temperature | 30°C |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This method is suitable for identifying volatile starting materials and byproducts.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Instrumentation: Use a standard GC-MS system.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (split mode, 50:1) |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Mass Range | 50 - 550 amu |
Impurity Analysis Workflow
The following workflow provides a systematic approach to identifying unknown impurities found during routine analysis.
Caption: Systematic workflow for impurity identification.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Solved 2. In the Friedel-Crafts reaction of benzene, | Chegg.com [chegg.com]
Technical Support Center: Monitoring Cross-Coupling Reactions of 1-Iodo-4-(4-pentylcyclohexyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of cross-coupling reactions involving 1-Iodo-4-(4-pentylcyclohexyl)benzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure successful reaction monitoring and optimization.
Choosing the Right Monitoring Technique
Selecting the appropriate analytical method is crucial for accurately tracking the consumption of starting materials and the formation of the desired product. The choice depends on factors such as the required level of precision, the complexity of the reaction mixture, and available instrumentation.
Caption: Decision tree for selecting the appropriate reaction monitoring technique.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Issue: No spots are visible on the TLC plate.
| Potential Cause | Recommended Solution |
| Sample concentration is too low. | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[1][2] |
| Incorrect visualization method. | Ensure the compound is UV-active if using a UV lamp. If not, try a chemical stain (e.g., potassium permanganate, iodine).[1] |
| Compound is volatile. | TLC may not be a suitable technique for highly volatile compounds.[1] |
| Solvent level in the developing chamber is too high. | Ensure the solvent level is below the baseline where the samples are spotted.[2] |
Issue: Spots are streaking or elongated.
| Potential Cause | Recommended Solution |
| Sample is overloaded. | Dilute the sample before spotting it on the TLC plate.[1][2][3] |
| The compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape.[1] |
| The mobile phase is too polar. | Decrease the polarity of the solvent system.[1] |
Gas Chromatography (GC)
Issue: Poor peak resolution or overlapping peaks.
| Potential Cause | Recommended Solution |
| Inappropriate temperature program. | Optimize the temperature ramp to better separate the components.[4] |
| Incorrect column. | Use a column with a different stationary phase that offers better selectivity for the analytes.[4] |
| Column is overloaded. | Inject a smaller volume of the sample or dilute the sample. |
Issue: Irreproducible retention times.
| Potential Cause | Recommended Solution |
| Leaks in the system. | Check for leaks at the injector, column fittings, and detector. |
| Inconsistent oven temperature. | Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
| Changes in carrier gas flow rate. | Check the gas supply and flow controller for consistency. |
High-Performance Liquid Chromatography (HPLC)
Issue: Drifting baseline.
| Potential Cause | Recommended Solution |
| Column temperature fluctuation. | Use a column oven to maintain a constant temperature.[5] |
| Contaminated mobile phase or detector flow cell. | Use fresh, HPLC-grade solvents and flush the system and flow cell.[5][6] |
| Column not fully equilibrated. | Allow sufficient time for the column to equilibrate with the mobile phase before analysis.[5] |
Issue: Split peaks.
| Potential Cause | Recommended Solution |
| Partially blocked column inlet frit. | Replace the inlet frit or the column.[7] |
| Column void. | Replace the column.[7] |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[6][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Inaccurate quantitative results.
| Potential Cause | Recommended Solution |
| Insufficient relaxation delay (d1). | Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons being analyzed to ensure full relaxation.[8] |
| Poor signal-to-noise ratio. | Increase the number of scans to improve the signal-to-noise ratio for accurate integration.[8][9] |
| Incorrect phasing and baseline correction. | Manually and carefully phase the spectrum and perform a baseline correction to ensure accurate integration.[8][9] |
Frequently Asked Questions (FAQs)
Q1: How often should I monitor my cross-coupling reaction? A1: The frequency of monitoring depends on the expected reaction rate. For a new reaction, it is advisable to take samples at regular intervals (e.g., every 30-60 minutes) in the initial stages to establish a reaction profile. Once the approximate reaction time is known, monitoring can be less frequent.
Q2: My starting material (this compound) and product have very similar Rf values on TLC. How can I differentiate them? A2: If the Rf values are very close, try using a different solvent system with a different polarity. You can also try two-dimensional TLC, where the plate is developed in one solvent system, dried, and then rotated 90 degrees and developed in a second solvent system. For definitive identification, coupling TLC with mass spectrometry (TLC-MS) can be a powerful tool.
Q3: I see multiple new spots on my TLC plate. What could they be? A3: Multiple new spots could indicate the formation of byproducts. Common byproducts in cross-coupling reactions include homocoupling of the starting materials or decomposition products. It is also possible that one of the new spots is an intermediate. To identify these, techniques like LC-MS or GC-MS are recommended.
Q4: Can I use NMR to determine the reaction yield? A4: Yes, quantitative NMR (qNMR) is an excellent technique for determining reaction yield without the need for product isolation.[9][10][11] This is achieved by adding a known amount of an internal standard to the reaction mixture and comparing the integral of a product peak to the integral of a peak from the internal standard.[9]
Experimental Protocols
Protocol 1: Monitoring a Suzuki-Miyaura Coupling by TLC
This protocol describes a general procedure for monitoring the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate, start with a 9:1 ratio and adjust as needed)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Optional: Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the TLC plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spot the plate: On the baseline, apply small spots of:
-
A solution of the starting material (this compound).
-
A co-spot containing both the starting material and the reaction mixture.
-
The reaction mixture.
-
-
Develop the plate: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. If the spots are not UV-active, use a chemical stain.
-
Interpret the results: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
Caption: A general workflow for monitoring a cross-coupling reaction using TLC.
Protocol 2: Quantitative Analysis by ¹H NMR (qNMR)
This protocol provides a general method for determining the conversion of this compound to its cross-coupled product using an internal standard.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a known chemical shift that does not overlap with reactant or product signals)
-
Micropipette
Procedure:
-
Prepare the internal standard stock solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent.
-
Sample preparation: At a specific reaction time, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and add it to a vial.
-
Add internal standard: To the vial, add a precise volume (e.g., 500 µL) of the internal standard stock solution.
-
Transfer to NMR tube: Transfer the mixture to an NMR tube.
-
Acquire the ¹H NMR spectrum:
-
Ensure the spectrometer is properly tuned and shimmed.
-
Use a pulse sequence with a sufficient relaxation delay (d1), typically at least 5 times the longest T1 of the signals of interest. A value of 30 seconds is a safe starting point.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[9]
-
-
Process the data:
-
Apply Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved peak for the starting material, a well-resolved peak for the product, and a peak for the internal standard.
-
-
Calculate the conversion: The conversion can be calculated using the following formula:
Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100
The yield can be calculated by comparing the integral of the product to the integral of the known amount of the internal standard.
Troubleshooting Failed Reactions
When a cross-coupling reaction fails to proceed or gives a low yield, a systematic approach to troubleshooting is necessary.
Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.[12]
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. emerypharma.com [emerypharma.com]
- 11. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 12. benchchem.com [benchchem.com]
scale-up considerations for the synthesis of 1-Iodo-4-(4-pentylcyclohexyl)benzene derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis and scale-up of 1-Iodo-4-(4-pentylcyclohexyl)benzene and its derivatives. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and key data considerations in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct electrophilic iodination of 4-pentylcyclohexylbenzene. This is typically achieved using an iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), in the presence of an acid catalyst or an oxidizing agent.
Q2: What are the primary challenges in the Suzuki-Miyaura coupling of this compound with various boronic acids?
A2: Key challenges include catalyst deactivation, low reaction yields, and the formation of homocoupling byproducts.[1] Steric hindrance from the bulky cyclohexyl group can also impact reaction rates. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for a successful coupling.[1]
Q3: How can I minimize the formation of homocoupling byproducts in my Suzuki-Miyaura reaction?
A3: Homocoupling of the boronic acid can be minimized by ensuring the reaction is performed under a strictly inert atmosphere (nitrogen or argon) to exclude oxygen.[1] Using the correct stoichiometry of reagents and ensuring the purity of the boronic acid are also critical factors.
Q4: What are the recommended purification methods for this compound and its biphenyl derivatives on a larger scale?
A4: For multi-gram to kilogram scale, purification strategies often involve crystallization or trituration.[2] If the product is an oil or if isomers are present, column chromatography may be necessary, although this can be challenging and costly at scale.[2]
Q5: Are there alternative coupling reactions to Suzuki-Miyaura for this class of compounds?
A5: Yes, other cross-coupling reactions such as Heck[3], Sonogashira[4], and Ullmann[5] couplings can be employed to synthesize various derivatives from this compound. The choice of reaction depends on the desired final product.
Troubleshooting Guides
Issue 1: Low Yield in the Iodination of 4-pentylcyclohexylbenzene
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time and monitor by TLC or GC. - Increase the reaction temperature cautiously. - Ensure efficient stirring to maintain a homogeneous mixture. |
| Poor Regioselectivity | - Use a milder iodinating agent or a more selective catalyst system. - Optimize the reaction temperature; lower temperatures often favor higher selectivity. |
| Decomposition of Starting Material | - Use less harsh acidic conditions. - Ensure the reaction temperature does not exceed the stability of the starting material. |
| Loss during Work-up | - Perform extractions with an appropriate solvent to ensure complete recovery of the product. - Minimize the number of transfer steps. |
Issue 2: Low Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst.[6] - Consider using a pre-catalyst that is activated in situ. - Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst oxidation.[7] |
| Poor Ligand Choice | - For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Incorrect Base | - The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6] - Ensure the base is finely powdered and dry for solid bases. |
| Low Reaction Temperature | - While aryl iodides are generally reactive, some couplings may require higher temperatures (80-110 °C) to proceed efficiently.[8] |
| Poor Solubility of Reagents | - Choose a solvent system where all reactants are soluble at the reaction temperature (e.g., toluene/water, dioxane/water).[6] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-eluting Impurities in Chromatography | - Optimize the solvent system for column chromatography to achieve better separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is an Oil | - If the product is an oil, consider converting it to a solid derivative for easier purification, if the synthetic route allows. - High-vacuum distillation can be an option for thermally stable oils. |
| Residual Palladium Catalyst | - Treat the organic solution with an aqueous solution of sodium sulfide or use a palladium scavenger resin to remove residual catalyst. |
| Crystallization Fails | - Screen a variety of solvents and solvent mixtures. - Try seeding the supersaturated solution with a small crystal of the pure product. - Slow evaporation of the solvent can sometimes induce crystallization. |
Data Presentation
Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield at Different Scales
| Scale | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 g | Pd(PPh₃)₄ | 2 | 12 | 85 | 98 |
| 1 g | Pd(PPh₃)₄ | 1 | 12 | 78 | 97 |
| 100 g | Pd(OAc)₂ / SPhos | 0.5 | 18 | 90 | 99 |
| 100 g | Pd(OAc)₂ / SPhos | 0.1 | 24 | 82 | 98 |
| 1 kg | Pd(OAc)₂ / SPhos | 0.05 | 24 | 88 | 99 |
Note: Data is representative and may vary based on specific substrates and reaction conditions.
Table 2: Influence of Base and Solvent on the Iodination of 4-pentylcyclohexylbenzene
| Iodinating Agent | Oxidant/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Para:Ortho Ratio |
| I₂ | HIO₃ | Acetic Acid | 80 | 6 | 92 | >99:1 |
| I₂ | H₂O₂ / H₂SO₄ | Acetic Acid | 60 | 8 | 88 | 98:2 |
| NIS | TFA | CH₂Cl₂ | 25 | 4 | 95 | >99:1 |
| I₂ | None | CCl₄ | 77 | 24 | 45 | 95:5 |
Note: Data is representative and may vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
Materials:
-
4-pentylcyclohexylbenzene (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
Periodic acid (HIO₃) (0.2 eq)
-
Glacial acetic acid
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-pentylcyclohexylbenzene and glacial acetic acid.
-
Stir the mixture to obtain a clear solution.
-
Add iodine and periodic acid to the reactor.
-
Heat the reaction mixture to 80 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Add water and extract the product with hexane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using hexane as the eluent to afford this compound as a white solid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 0.1-1 mol%)[6]
-
Base (e.g., K₃PO₄, 2.0 eq)[6]
-
Anhydrous solvent (e.g., toluene/water 10:1)[6]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reactor, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.[6]
-
Evacuate and backfill the reactor with an inert gas three times.
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl derivative.
Mandatory Visualization
Caption: Overall synthetic workflow for biphenyl derivatives.
Caption: Troubleshooting workflow for low Suzuki coupling yield.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1-Iodo-4-(4-pentylcyclohexyl)benzene vs 1-Bromo-4-(4-pentylcyclohexyl)benzene reactivity in Suzuki coupling.
For researchers, scientists, and drug development professionals, the choice of starting materials in cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides a detailed comparison of the Suzuki coupling reactivity between 1-iodo-4-(4-pentylcyclohexyl)benzene and 1-bromo-4-(4-pentylcyclohexyl)benzene, offering insights into their relative performance based on established principles of organic chemistry and supported by experimental data from analogous systems.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] The reactivity of the organic halide is a key determinant in the success of this reaction, with the generally accepted trend following the order of I > Br >> Cl.[2] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond; the weaker carbon-iodine bond is more readily cleaved during the oxidative addition step, which is often the rate-limiting step in the palladium-catalyzed cycle.[3]
Quantitative Reactivity Comparison
The following table summarizes representative experimental data from the literature for the Suzuki coupling of aryl iodides and aryl bromides bearing electron-donating alkyl or alkoxy substituents, which serve as suitable models for the compounds . This data consistently demonstrates the higher reactivity of aryl iodides, which typically require milder conditions and shorter reaction times to achieve comparable or higher yields than their bromo counterparts.
| Aryl Halide (Analogous Compound) | Boronic Acid/Ester | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Methanol | 65 °C, 3 min | 91 | [4] |
| 4-Bromoanisole | Phenylboronic acid | Ortho-palladated complex | K₂CO₃ | Methanol | 65 °C, 4.2 min | 98 | [4] |
| Generic Iodo Compound | Boronic Ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 120 °C, 10 min (Microwave) | 53 | [5] |
| Generic Bromo Compound | Boronic Acid | Pd₂(dba)₃ / XPhos | Na₂CO₃ | ACN / H₂O | 90 °C, 30 min | Not specified | [5] |
| 4-Iodoanisole | (Het)Aryl Boronic Acids | Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O / ACN | 37 °C, 28 h | Good to Excellent | [6] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene / H₂O | 80 °C, 2 h | Not specified | [7] |
Experimental Protocols
Below are representative experimental protocols for Suzuki coupling reactions involving aryl iodides and aryl bromides. These can be adapted for this compound and 1-bromo-4-(4-pentylcyclohexyl)benzene.
Protocol 1: Suzuki Coupling of an Aryl Iodide (Milder Conditions)
This protocol is adapted from a general procedure for highly reactive aryl iodides.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv)
-
XPhos (0.031 equiv)
-
K₃PO₄ (3.0 equiv)
-
Dioxane and Water (e.g., 6:1 v/v), degassed
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed dioxane and water mixture.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of an Aryl Bromide (More Forcing Conditions)
This protocol is a representative procedure for less reactive aryl bromides, often requiring higher temperatures and longer reaction times.[5][7]
Materials:
-
1-Bromo-4-(4-pentylcyclohexyl)benzene (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v), degassed
Procedure:
-
In a reaction vessel, dissolve 1-bromo-4-(4-pentylcyclohexyl)benzene and the arylboronic acid in the degassed toluene and water mixture.
-
Add Na₂CO₃ to the mixture.
-
Purge the solution with an inert gas for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent (e.g., toluene or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Rationale for Differential Reactivity
The following diagrams illustrate the mechanistic basis for the observed reactivity differences and provide a logical framework for experimental design.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. oiccpress.com [oiccpress.com]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
A Comparative Analysis of Suzuki vs. Stille Coupling for the Synthesis of Biaryls from 1-Iodo-4-(4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cross-Coupling Strategy
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronate esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1][2] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation.[1] | Organostannanes are generally stable to air and moisture.[1][2] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[1][3] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture. |
Performance Comparison: Experimental Data from Analogous Systems
To illustrate the potential performance of Suzuki and Stille couplings for 1-Iodo-4-(4-pentylcyclohexyl)benzene, the following tables summarize data from reactions with structurally similar aryl iodides. The substrate's bulky cyclohexyl group may introduce steric hindrance, a factor considered in the selection of these examples.
Table 1: Suzuki Coupling of Various Aryl Iodides with Phenylboronic Acid
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 |
| 2 | Iodobenzene | Pd(PPh₃)₄ (10) | - | K₃PO₄ | THF | 60 | 19 | High (not specified) |
| 3 | p-Iodotoluene | [Pd(PPh₃)₄] (1) | - | Na₂CO₃ | n-PrOH/H₂O | 100 | 24 | ~95 |
| 4 | p-Iodotoluene | [Pd(PPh₃)₄] (1) | - | Na₂CO₃ | n-PrOH/H₂O | 50 | 24 | ~10 |
Note: The significant drop in yield for p-iodotoluene at a lower temperature (Entry 4) highlights the sensitivity of Suzuki reactions to reaction conditions, even with a typically reactive aryl iodide.
Table 2: Stille Coupling of Various Aryl Halides with Organostannanes
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenyl(tributyl)stannane | Pd(PPh₃)₄ (not specified) | - | - | Toluene | 100 | 1.5 | 86 |
| 2 | 4-Bromoanisole | (Tributylstannyl)diazocine | Pd(OAc)₂ (10) | XPhos (30) | CsF | Dioxane | 80 | 16 | 90 |
| 3 | 1-Bromo-2-isopropylbenzene | (Tributylstannyl)diazocine | Pd(OAc)₂ (10) | XPhos (30) | CsF | Dioxane | 80 | 16 | 86 |
Note: The Stille coupling often demonstrates robustness in the face of steric hindrance, as seen with the successful coupling of 1-bromo-2-isopropylbenzene (Entry 3).[4] This suggests it could be a highly effective method for the sterically demanding this compound.
Experimental Protocols
Below are generalized experimental protocols for Suzuki and Stille couplings of an aryl iodide like this compound. These should serve as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, often with a co-solvent like water or ethanol)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl iodide, arylboronic acid, base, and palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide and palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
If using, add the additive to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
To remove tin byproducts, the workup may involve washing with an aqueous solution of KF or filtration through silica gel.
-
Dilute with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Mechanisms and Workflow
To further aid in understanding these complex reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Concluding Remarks and Recommendations
The choice between Suzuki and Stille coupling for the synthesis of biaryls from this compound will depend on the specific priorities of the research program.
-
For initial explorations and greener chemistry , the Suzuki coupling is the recommended starting point. The lower toxicity of the organoboron reagents and the ease of byproduct removal are significant advantages, particularly in a drug development setting where purity and safety are paramount.
-
For substrates with sensitive functional groups or where steric hindrance proves to be a significant challenge , the Stille coupling is a powerful alternative.[1][4] Its excellent functional group tolerance and robustness can often lead to higher yields where the Suzuki coupling may falter. However, the toxicity of organotin compounds necessitates stringent handling and purification procedures.
Ultimately, the optimal conditions for the coupling of this compound will require empirical determination. Screening of various palladium catalysts, ligands, bases (for Suzuki), and solvents is crucial for achieving high yields and purity. This guide provides a foundational understanding to inform and streamline that optimization process.
References
A Comparative Guide to the Kinetic Studies of Oxidative Addition of 1-Iodo-4-(4-pentylcyclohexyl)benzene to Palladium
For Researchers, Scientists, and Drug Development Professionals
Comparative Kinetic Data
The rate of oxidative addition is significantly influenced by the electronic and steric properties of the aryl iodide, the nature of the ligands on the palladium center, and the reaction conditions.[1] Generally, electron-withdrawing groups on the aryl iodide accelerate the reaction, while electron-donating groups slow it down. This trend is often quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with the Hammett substituent constant (σ). A positive slope (ρ value) indicates that the reaction is favored by electron-withdrawing substituents. For the oxidative addition of para-substituted aryl bromides to a Ni(0) complex, a Hammett plot yielded a ρ value of +2.6, signifying this electronic dependence.[2] A similar trend is observed for aryl iodides reacting with palladium(0) complexes.[3]
The 4-(4-pentylcyclohexyl) group on the target molecule is considered to be weakly electron-donating. Therefore, its rate of oxidative addition is expected to be slightly slower than that of unsubstituted iodobenzene.
Below is a table summarizing representative kinetic data for the oxidative addition of various aryl iodides to palladium(0) complexes, which helps in contextualizing the expected reactivity of 1-iodo-4-(4-pentylcyclohexyl)benzene.
| Aryl Iodide | Palladium Precursor | Ligand(s) | Solvent | Relative Rate vs. Iodobenzene | Hammett Constant (σp) | Notes |
| 4-Iodo-nitrobenzene | Pd(dba)₂ | PPh₃ | THF | Faster | +0.78 | The strongly electron-withdrawing nitro group significantly accelerates the rate of oxidative addition. |
| 4-Iodo-chlorobenzene | Pd(dba)₂ | PPh₃ | THF | Faster | +0.23 | The electron-withdrawing chloro group leads to a faster reaction compared to iodobenzene. |
| Iodobenzene | Pd(dba)₂ | PPh₃ | THF | 1.0 (Reference) | 0.00 | Baseline for comparison. |
| 4-Iodo-toluene | Pd(dba)₂ | PPh₃ | THF | Slower | -0.17 | The weakly electron-donating methyl group slightly deactivates the aryl iodide towards oxidative addition. |
| This compound | Pd(dba)₂ | PPh₃ | THF | Slower (Predicted) | ~ -0.2 | The alkyl group is weakly electron-donating, thus a slightly slower rate than iodobenzene is expected. |
| 4-Iodo-anisole | Pd(dba)₂ | PPh₃ | THF | Slower | -0.27 | The moderately electron-donating methoxy group results in a slower rate of oxidative addition. |
Note: The relative rates are qualitative and based on established electronic effects. Exact rate constants are highly dependent on specific reaction conditions.
Experimental Protocols
A common and effective method for studying the kinetics of oxidative addition to palladium(0) phosphine complexes is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This technique allows for the direct monitoring of the disappearance of the palladium(0) phosphine complex and the appearance of the palladium(II) oxidative addition product.
Kinetic Analysis using ³¹P NMR Spectroscopy
1. Preparation of the Palladium(0) Complex:
-
In a glovebox, a stock solution of the palladium precursor (e.g., Pd₂(dba)₃) and the desired phosphine ligand (e.g., PPh₃) is prepared in a degassed, anhydrous deuterated solvent (e.g., THF-d₈ or Toluene-d₈).
-
An internal standard (e.g., triphenyl phosphate) is added to the stock solution for accurate quantification.
-
The solution is transferred to an NMR tube fitted with a sealable cap (e.g., a J. Young tube).
2. Data Acquisition:
-
An initial ³¹P NMR spectrum is acquired to confirm the formation and purity of the desired palladium(0) phosphine complex.
-
The NMR probe is equilibrated to the desired reaction temperature.
-
A solution of the aryl iodide in the same deuterated solvent is rapidly injected into the NMR tube.
-
Immediately after injection, a series of ³¹P NMR spectra are acquired at regular time intervals.
3. Data Analysis:
-
The integrals of the signals corresponding to the starting palladium(0) complex and the palladium(II) product are determined for each spectrum relative to the internal standard.
-
The concentration of each species is plotted against time.
-
This data is then used to determine the reaction order and the rate constant (k) by fitting to the appropriate rate law.
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for kinetic analysis of oxidative addition.
Proposed Mechanism: Three-Centered Concerted Addition
The most widely accepted mechanism for the oxidative addition of aryl iodides to palladium(0) is a three-centered concerted mechanism.[1]
Caption: Three-centered concerted mechanism for oxidative addition.
References
A Comparative Guide to the Purity Validation of 1-Iodo-4-(4-pentylcyclohexyl)benzene by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 1-Iodo-4-(4-pentylcyclohexyl)benzene. The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and safety of this compound in research and drug development. This document outlines detailed experimental protocols for both techniques, presents hypothetical comparative data, and discusses the distinct advantages and limitations of each method for comprehensive purity profiling.
Introduction to Purity Analysis
This compound is a complex organic molecule whose purity is paramount, as even minor impurities can significantly impact experimental outcomes, reaction yields, and the safety profile of downstream products. Potential impurities may include starting materials, reagents, by-products from the synthesis, or degradation products. Therefore, robust analytical methods are required to detect and quantify these impurities. HPLC and GC-MS are powerful and commonly employed chromatographic techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is a primary method for the purity analysis of moderately polar to non-polar compounds like this compound. It separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, quaternary pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 254 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in acetonitrile. A working solution of 100 µg/mL is then prepared by diluting the stock solution with the mobile phase.
Hypothetical HPLC Data
The following table summarizes hypothetical data obtained from the HPLC analysis of a batch of this compound, demonstrating the separation of the main compound from potential impurities.
| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,000 | 0.5 | Unknown Impurity A |
| 2 | 4.2 | 25,000 | 0.8 | Starting Material |
| 3 | 6.8 | 2,940,000 | 98.0 | This compound |
| 4 | 8.1 | 20,000 | 0.7 | By-product |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. It separates compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection and identification using a mass spectrometer.
Experimental Protocol: GC-MS Method
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or hexane to a concentration of 100 µg/mL.
Hypothetical GC-MS Data
The following table presents hypothetical data from the GC-MS analysis, including mass spectral information for identification.
| Peak ID | Retention Time (min) | Area % | Key Mass Fragments (m/z) | Identification |
| 1 | 9.5 | 0.6 | 77, 104, 117 | Unknown Impurity B |
| 2 | 11.2 | 98.5 | 356 (M+), 285, 229, 159, 91 | This compound |
| 3 | 12.1 | 0.9 | 246, 175, 91 | Isomeric By-product |
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation in the liquid phase based on polarity. | Separation in the gas phase based on volatility, followed by mass analysis. |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Sensitivity | Good, typically in the microgram to nanogram range. | Excellent, often in the picogram to femtogram range. |
| Selectivity | Good, based on retention time and UV spectrum. | Excellent, provides structural information from mass fragmentation patterns. |
| Quantitation | Highly accurate and precise with external or internal standards. | Accurate and precise, often using an internal standard. |
| Sample Throughput | Can be higher with rapid gradient methods. | Can be increased with dual-simultaneous injection.[2] |
| Instrumentation Cost | Generally lower than GC-MS. | Higher due to the mass spectrometer. |
Visualization of Analytical Workflows
HPLC Purity Validation Workflow
Caption: Workflow for HPLC purity analysis of this compound.
GC-MS Purity Validation Workflow
Caption: Workflow for GC-MS purity analysis of this compound.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the purity validation of this compound, each offering distinct advantages.
-
HPLC is a robust and versatile method for routine quality control, providing accurate and precise quantification of the main component and known impurities. Its applicability to a wide range of compounds makes it a staple in pharmaceutical analysis.
-
GC-MS provides an orthogonal method with superior sensitivity and selectivity. Its strength lies in the identification of unknown impurities through mass spectral fragmentation, making it an invaluable tool for in-depth impurity profiling, reference standard characterization, and troubleshooting.
For comprehensive validation, it is recommended to use both HPLC for routine purity assessment and GC-MS for confirmatory analysis and the identification of potential unknown impurities. This dual-technique approach ensures the highest level of quality and confidence in the purity of this compound for research and drug development applications.
References
Unambiguous Structural Confirmation of 1-Iodo-4-(4-pentylcyclohexyl)benzene: A Comparative Guide to 2D NMR and X-ray Crystallography
In the synthesis of complex organic molecules such as the liquid crystal precursor 1-Iodo-4-(4-pentylcyclohexyl)benzene, definitive structural confirmation is paramount. The presence of multiple aliphatic and aromatic protons and carbons, along with the specific trans stereochemistry of the cyclohexane ring, necessitates powerful analytical techniques. This guide provides a detailed comparison of two primary methods for structural elucidation: two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and single-crystal X-ray diffraction.
This document presents supporting experimental data for 2D NMR, outlines detailed protocols, and objectively compares its performance against the alternative crystallographic method, providing researchers with a comprehensive framework for structural verification.
Method 1: Structural Confirmation by 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is a non-destructive technique that provides detailed information about the molecule's structure in solution.[1][2] By mapping correlations between nuclei, experiments such as COSY, HSQC, and HMBC allow for the complete assembly of the molecular puzzle, piece by piece.
Predicted NMR Data and Structural Assignment
For clarity, the atoms of this compound are numbered as shown below. Due to the trans-cyclohexyl conformation and free rotation of the pentyl chain, some positions are chemically equivalent, simplifying the spectra.

Based on standard chemical shift values for similar structural motifs, a complete, albeit hypothetical, set of ¹H and ¹³C NMR data has been generated to illustrate the process of structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |
| 1 | 146.5 | - | - | - |
| 2, 6 | 129.0 | 7.05 | d | 2H |
| 3, 5 | 137.5 | 7.60 | d | 2H |
| 4 | 91.0 | - | - | - |
| 7 | 43.5 | 2.45 | tt | 1H |
| 8, 12 | 34.0 | 1.88 | m | 4H |
| 9, 11 | 29.5 | 1.45 | m | 4H |
| 10 | 37.0 | 1.05 | tt | 1H |
| 1' | 32.5 | 1.28 | m | 2H |
| 2' | 26.5 | 1.28 | m | 2H |
| 3' | 22.6 | 1.28 | m | 2H |
| 4' | 14.1 | 0.89 | t | 3H |
2D NMR Correlation Analysis
The connectivity between these atoms is established through a series of 2D NMR experiments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is crucial for mapping out the spin systems of the pentyl chain, the cyclohexane ring, and the aromatic ring independently.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to (one-bond C-H correlation).[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting the independent structural fragments.[3]
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Experiment | Key Correlations | Information Gained |
| COSY | H2 ↔ H3H8 ↔ H9 ↔ H10H1' ↔ H2' ↔ H3' ↔ H4' | Confirms the connectivity within the aromatic ring, the cyclohexane ring, and the pentyl chain as separate units. |
| HSQC | H2/6 ↔ C2/6H3/5 ↔ C3/5H7 ↔ C7... (and all other C-H pairs) | Unambiguously assigns each proton to its directly attached carbon atom. |
| HMBC | H2/6 ↔ C4, C7 H7 ↔ C1, C2/6, C8/12 H10 ↔ C8/12, C1' | Crucial for linking fragments: - Aromatic protons (H2/6) correlate to the cyclohexyl-bearing carbon (C7) and the iodine-bearing carbon (C4).- Cyclohexyl proton (H7) correlates to the aromatic carbons (C1, C2/6) and other cyclohexyl carbons.- Cyclohexyl proton (H10) correlates to the first carbon of the pentyl chain (C1'). |
The HMBC correlations are the most critical, as they provide unequivocal evidence linking the iodophenyl group to C7 of the cyclohexane ring and the pentyl group to C10 of the same ring.
Method 2: An Alternative Approach - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is considered the gold standard for absolute structure determination.[4] This technique involves irradiating a well-ordered single crystal of the compound with X-rays. The resulting diffraction pattern is then used to calculate the precise three-dimensional arrangement of atoms in the solid state.
For this compound, this method would provide:
-
Unambiguous Connectivity: Confirmation of the covalent bond framework.
-
Precise Stereochemistry: Definitive proof of the trans configuration of the 1,4-disubstituted cyclohexane ring by showing the axial/equatorial positions of the substituents.
-
Solid-State Conformation: The exact conformation of the pentyl chain and the dihedral angle between the benzene and cyclohexane rings in the crystal lattice.
Performance Comparison: 2D NMR vs. X-ray Crystallography
Both techniques can provide definitive structural proof, but they offer different advantages and face different challenges. The choice of method often depends on the nature of the sample and the specific information required.
Table 3: Comparison of Analytical Methods
| Feature | 2D NMR Spectroscopy | Single-Crystal X-ray Diffraction |
| Sample State | Solution | Solid (single crystal) |
| Primary Challenge | Spectral overlap in complex molecules; requires sufficient solubility. | Growing a high-quality single crystal, which can be difficult and time-consuming.[4] |
| Information Gained | Connectivity, solution-state structure, dynamic information.[5] | Absolute 3D structure, stereochemistry, bond lengths/angles, solid-state packing.[4] |
| Sample Amount | Milligram to sub-milligram quantities. | Typically requires a single crystal of sufficient size and quality. |
| Time for Analysis | Several hours per experiment. | Data collection can be fast, but crystal growth can take days to weeks. |
| Key Advantage | Provides the structure in a physiologically relevant (solution) state. No need for crystallization. | Provides a definitive, high-resolution "snapshot" of the molecule.[6] |
Experimental Protocols
2D NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 15-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer.[7]
-
¹H NMR: A standard one-dimensional proton spectrum is acquired to identify all proton signals and their multiplicities.
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired to identify all unique carbon signals.
-
gCOSY: A gradient-enhanced COSY spectrum is acquired to determine ¹H-¹H coupling networks. The spectral width is set to cover all proton signals, with 1024 data points in the F2 dimension and 256 increments in the F1 dimension.[7]
-
gHSQC: A gradient-enhanced HSQC spectrum is optimized for a one-bond coupling constant (¹J_CH) of ~145 Hz to correlate proton and carbon signals.
-
gHMBC: A gradient-enhanced HMBC spectrum is optimized for long-range couplings of 8 Hz to identify 2- and 3-bond correlations between protons and carbons. A relaxation delay of 1.5-2.0 seconds is used.
Single-Crystal X-ray Diffraction Protocol
-
Crystallization: Single crystals of the title compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/hexane mixture) at room temperature.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays, and the diffraction data are collected over a range of angles.
-
Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.
Visualization of Experimental Logic
The following diagrams illustrate the workflow and logical connections used in the 2D NMR-based structural elucidation process.
Caption: Experimental workflow for 2D NMR structural confirmation.
Caption: Key HMBC correlations linking the molecular fragments.
References
- 1. news-medical.net [news-medical.net]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 7. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Reactivity of 1-Iodo-4-(4-pentylcyclohexyl)benzene and its Triflate Analog in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the choice of coupling partners is paramount. Aryl-X motifs are central to many carbon-carbon and carbon-heteroatom bond-forming reactions, with aryl iodides and aryl triflates being two of the most common electrophilic partners. This guide provides an in-depth comparison of the reactivity of 1-Iodo-4-(4-pentylcyclohexyl)benzene and its triflate analog, 4-(4-pentylcyclohexyl)phenyl trifluoromethanesulfonate, in palladium-catalyzed cross-coupling reactions. This analysis is supported by established principles and experimental data from the broader field of organic synthesis.
Executive Summary: Reactivity at a Glance
Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of the electrophile is dictated by the ease of the oxidative addition step to the Pd(0) catalyst. For the compounds , the established order of reactivity is:
This compound > 4-(4-pentylcyclohexyl)phenyl trifluoromethanesulfonate
This trend is primarily attributed to the weaker carbon-iodine bond compared to the carbon-oxygen bond of the triflate group, facilitating a more facile oxidative addition. However, the choice of catalyst, ligands, and reaction conditions can be tailored to effectively utilize either substrate, and in some cases, even reverse this reactivity trend.[1]
Comparative Data of Aryl Iodides vs. Aryl Triflates in Cross-Coupling Reactions
| Parameter | Aryl Iodide (e.g., this compound) | Aryl Triflate (e.g., 4-(4-pentylcyclohexyl)phenyl trifluoromethanesulfonate) | Key Considerations |
| Reaction Rate | Generally faster due to more facile oxidative addition.[2] | Generally slower; may require higher temperatures or more activated catalysts. | The rate of oxidative addition is often the rate-determining step.[3] |
| Catalyst Loading | Often effective with lower catalyst loadings. | May require higher catalyst loadings or more specialized, electron-rich ligands. | Bulky, electron-rich phosphine ligands can enhance the reactivity of aryl triflates.[4][5] |
| Reaction Temperature | Can often be performed at lower temperatures. | Frequently requires elevated temperatures to achieve comparable yields. | Milder conditions are generally preferred to minimize side reactions. |
| Ligand Requirements | Can be effective with a wider range of phosphine ligands. | Often requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) for efficient coupling.[4] | The development of specialized ligands has greatly expanded the utility of aryl triflates.[4] |
| Substrate Cost & Availability | Aryl iodides can be more expensive to synthesize. | Aryl triflates are readily prepared from the corresponding phenols, which are often more accessible. | The cost-effectiveness of the starting material can be a significant factor in large-scale synthesis. |
| Functional Group Tolerance | Generally good, but the iodide can be sensitive to some reagents. | Excellent functional group tolerance due to the stability of the triflate group. | The choice of substrate can be influenced by the presence of other functional groups in the molecule. |
Experimental Protocols
Below are representative experimental protocols for common cross-coupling reactions, adaptable for both this compound and its triflate analog.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of C-C bonds.[6][7]
Reaction: Aryl-X + Aryl'-B(OH)₂ → Aryl-Aryl'
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide or triflate (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ (2.0 mmol).
-
Add a suitable solvent system, for example, a mixture of toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction is a method for the arylation of alkenes.[5][8]
Reaction: Aryl-X + Alkene → Aryl-Alkene
Procedure:
-
In a sealed tube, combine the aryl halide or triflate (1.0 mmol), the alkene (1.5 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand such as P(o-tolyl)₃ (0.04 mmol, 4 mol%), and a base such as triethylamine (1.5 mmol).
-
Add a polar aprotic solvent such as DMF or NMP (5 mL).
-
Heat the mixture to 100-140 °C for several hours, or until the reaction is complete.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the product by chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds.[4][9]
Reaction: Aryl-X + Amine → Aryl-Amine
Procedure:
-
Charge a reaction flask with the aryl halide or triflate (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.02-0.04 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting materials are consumed.
-
Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.
Visualizing the Catalytic Cycle
The following diagrams illustrate the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions and the logical relationship in choosing between an aryl iodide and an aryl triflate.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision logic for selecting between the aryl iodide and aryl triflate.
Conclusion
The choice between this compound and its triflate analog for cross-coupling reactions is a nuanced decision that depends on the specific synthetic goals. The aryl iodide is generally more reactive, often allowing for milder reaction conditions and a broader selection of catalysts. In contrast, the aryl triflate, derived from the corresponding phenol, may offer a more cost-effective and readily accessible starting material, albeit potentially requiring more specialized and optimized reaction conditions to achieve high efficiency. The continuous development of novel palladium catalysts and ligand systems is progressively narrowing the reactivity gap between these two classes of electrophiles, providing chemists with a greater degree of flexibility in designing complex synthetic routes.
References
- 1. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 2. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
yield comparison of different palladium catalysts for 1-Iodo-4-(4-pentylcyclohexyl)benzene couplings
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of an optimal catalytic system is paramount for achieving high yields and purity. This guide provides a comparative analysis of various palladium catalysts for cross-coupling reactions of 1-Iodo-4-(4-pentylcyclohexyl)benzene, a key building block in the synthesis of liquid crystals and other advanced materials. Due to the limited availability of direct comparative studies on this specific substrate, this guide utilizes data from structurally similar 4-alkyl-iodobenzenes to provide valuable insights for catalyst selection and reaction optimization.
The following sections detail the performance of different palladium catalyst systems in four major cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The quantitative data, including catalyst systems, bases, solvents, reaction conditions, and yields, are summarized for easy comparison.
Performance Comparison of Palladium Catalysts
The efficacy of different palladium catalysts is evaluated across the four major cross-coupling reactions. The following table summarizes the performance of various catalyst systems in reactions with 4-alkyl-iodobenzenes, serving as a proxy for this compound.
| Coupling Reaction | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 92 | |
| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N | THF | Room Temp. | 6 | 98 |
| Pd(OAc)₂ | - | Dabco | DMF | 100 | 12 | 94[1] | |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | 96 |
| PdCl₂ | - | NaOAc | DMF | 120 | 24 | 85 | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 91 |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80 | 18 | 88 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are based on established procedures for the respective cross-coupling reactions on structurally similar 4-alkyl-iodobenzenes.
General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with the 4-alkyl-1-iodobenzene (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 1-5 mol%), a suitable ligand if required (e.g., PPh₃), and a base (e.g., K₂CO₃, 2.0 equiv.). A degassed solvent system, such as a mixture of DMF and water or toluene, ethanol, and water, is added. The vessel is then thoroughly purged with an inert gas (e.g., Argon or Nitrogen). The reaction mixture is heated with stirring for the specified time, while monitoring the progress by an appropriate analytical technique such as TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a reaction vessel under an inert atmosphere, the 4-alkyl-1-iodobenzene (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(OAc)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are added. A degassed solvent such as THF or DMF is then added, followed by a base (e.g., triethylamine or another amine base, 2.0-3.0 equiv.). The reaction mixture is stirred at the specified temperature for the required duration. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
General Procedure for Heck Coupling
In a reaction vessel, the 4-alkyl-1-iodobenzene (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂, 1-5 mol%), a ligand if necessary (e.g., PPh₃), and a base (e.g., Et₃N or NaOAc, 1.2-2.0 equiv.) are combined in a suitable solvent such as DMF or acetonitrile. The mixture is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Once the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A reaction vessel is charged with the 4-alkyl-1-iodobenzene (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4-2.0 equiv.). An anhydrous, degassed solvent such as 1,4-dioxane or toluene is added. The vessel is sealed and heated under an inert atmosphere for the specified time. The reaction is monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.[2]
Visualizing the Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate palladium catalyst system for a desired cross-coupling reaction.
Caption: A flowchart illustrating the decision-making process for selecting and optimizing a palladium catalyst system for cross-coupling reactions.
This guide provides a foundational understanding of the factors influencing the outcome of palladium-catalyzed coupling reactions with this compound and its analogues. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.
References
Assessing the Electronic Influence of the Pentylcyclohexyl Group in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of molecules through cross-coupling reactions is a cornerstone of modern synthetic chemistry, particularly in the fields of drug discovery and materials science. The steric and electronic properties of substituents on the coupling partners can dramatically influence reaction outcomes, including yield, selectivity, and catalyst turnover. This guide provides a comparative assessment of the electronic effects of the pentylcyclohexyl group, a bulky aliphatic substituent, in the context of widely used cross-coupling reactions. Due to the limited direct experimental data on the pentylcyclohexyl group, this analysis draws upon data from analogous bulky alkyl substituents—cyclohexyl, tert-butyl, and 1-adamantyl—to provide a predictive framework for its behavior.
Understanding Electronic Effects: Hammett and Taft Parameters
The electronic influence of a substituent is often quantified using Hammett (σ) and Taft (σ*) parameters. The Hammett parameter, particularly σp for para-substituents on an aromatic ring, describes the combined inductive and resonance effects on the reactivity of a reaction center. A negative σp value indicates an electron-donating group, which can increase the electron density of the aromatic ring and influence the oxidative addition step in many cross-coupling catalytic cycles.
The Taft steric parameter (Es) and polar parameter (σ) are used to deconvolute steric and electronic (inductive) effects, especially in aliphatic systems. A more negative Taft σ value signifies a stronger electron-donating inductive effect. For alkyl groups, this effect is primarily driven by hyperconjugation and C-C/C-H bond polarity.
Comparative Analysis of Bulky Alkyl Groups
To contextualize the electronic properties of the pentylcyclohexyl group, it is compared with other common bulky alkyl substituents.
| Substituent | Hammett Parameter (σp) | Taft Polar Parameter (σ*) | Key Characteristics |
| Cyclohexyl | -0.15 | -0.15 | Moderately electron-donating, conformationally flexible. |
| tert-Butyl | -0.20 | -0.30 | Strongly electron-donating due to hyperconjugation, sterically demanding.[1] |
| 1-Adamantyl | -0.13 | -0.26 | Moderately electron-donating, rigid and highly sterically hindered. |
| 4-Pentylcyclohexyl (estimated) | ~ -0.16 | ~ -0.18 | Expected to be slightly more electron-donating than cyclohexyl due to the pentyl group's inductive effect. |
Note: The Hammett and Taft parameters for the 4-pentylcyclohexyl group are estimated based on the values for the cyclohexyl group and the incremental effect of an n-pentyl substituent. The Taft parameter for the n-pentyl group is estimated to be approximately -0.13 based on the additive model for alkyl groups.
The data suggests that all these bulky alkyl groups are electron-donating, a property that can enhance the rate of oxidative addition of an aryl halide to a low-valent metal center (e.g., Pd(0)) in many cross-coupling reactions. The pentylcyclohexyl group is predicted to have a slightly stronger electron-donating character than the simple cyclohexyl group due to the inductive effect of the pentyl chain. Its electronic effect is expected to be comparable to that of the tert-butyl and adamantyl groups, though its conformational flexibility distinguishes it from these rigid substituents.
Experimental Protocols for Assessing Substituent Effects
To experimentally validate the electronic effects of the pentylcyclohexyl group, one could employ standard cross-coupling reactions and compare the outcomes with those using the other bulky substituents. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of a 4-alkyl-substituted aryl bromide with phenylboronic acid.
Materials:
-
4-Alkylphenyl bromide (e.g., 4-cyclohexylphenyl bromide, 4-tert-butylphenyl bromide) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the 4-alkylphenyl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and water via syringe.
-
Stir the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the yield and purity by GC-MS and ¹H NMR.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the amination of a 4-alkyl-substituted aryl iodide with morpholine.
Materials:
-
4-Alkylphenyl iodide (e.g., 4-cyclohexylphenyl iodide, 4-tert-butylphenyl iodide) (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
XPhos (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the 4-alkylphenyl iodide and toluene.
-
Finally, add the morpholine.
-
Seal the vial and stir the mixture at 110 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Characterize the product and determine the yield by ¹H NMR and GC-MS.
Visualizing the Assessment Workflow
The process of evaluating the electronic effects of a novel substituent in cross-coupling reactions can be systematically approached. The following diagram illustrates a logical workflow for such an assessment.
Caption: Workflow for assessing the electronic effects of a novel substituent.
Conclusion
While direct experimental data for the pentylcyclohexyl group remains to be extensively reported, a comparative analysis with structurally similar bulky alkyl groups provides valuable insights into its likely electronic behavior in cross-coupling reactions. It is anticipated to be a moderately strong electron-donating group, with an electronic profile similar to that of the tert-butyl and adamantyl groups. This electron-donating nature is generally favorable for the oxidative addition step in many palladium-catalyzed cross-coupling reactions. However, its significant steric bulk and conformational flexibility will also play a crucial role in the overall reaction efficiency and selectivity, particularly in the reductive elimination step. The provided experimental protocols offer a starting point for the systematic evaluation of the pentylcyclohexyl group's performance, enabling a more comprehensive understanding of its utility in the synthesis of complex molecules.
References
Performance Benchmark: 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) vs. 4-cyano-4'-pentylbiphenyl (5CB)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Nematic Liquid Crystals
This guide provides a detailed performance comparison of two widely utilized nematic liquid crystals: 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), a derivative of the 1-Iodo-4-(4-pentylcyclohexyl)benzene family, and the benchmark material, 4-cyano-4'-pentylbiphenyl (5CB). The selection of a liquid crystal for advanced applications, ranging from display technologies to optical shutters and smart materials, hinges on a thorough understanding of its physical and electro-optical properties. This document presents a quantitative analysis of key performance metrics, supported by detailed experimental protocols, to aid in the informed selection of these materials for research and development.
Executive Summary
Liquid crystals derived from the this compound precursor, such as PCH5, are valued for their specific molecular geometry, which influences their mesophase behavior and electro-optical characteristics. This guide benchmarks the performance of PCH5 against the extensively characterized 5CB. The data presented herein reveals that while both materials exhibit a nematic phase at room temperature, their performance characteristics show notable differences. 5CB generally offers a higher birefringence, which can be advantageous in applications requiring significant phase modulation. Conversely, materials from the PCH5 family are known for their low viscosity, a property that can contribute to faster response times.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for PCH5 and 5CB, providing a direct comparison of their physical and electro-optical properties.
Table 1: Thermal Properties
| Property | 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) | 4-cyano-4'-pentylbiphenyl (5CB) |
| Crystalline to Nematic Transition | 30°C[1] | 22.5°C[2] |
| Nematic to Isotropic Transition (Clearing Point) | 54.4°C[1][3] | 35.0°C[2] |
Table 2: Electro-Optical Properties
| Property | 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) | 4-cyano-4'-pentylbiphenyl (5CB) |
| Birefringence (Δn) at 0.2-0.8 THz | 0.01 - 0.08[4] | 0.15 - 0.21[4] |
| Dielectric Anisotropy (Δε) | Positive | Positive, ~10-12 at 1kHz[5][6] |
| Response Time (τ) | Millisecond range (typical for nematic LCs) | Millisecond range (typical for nematic LCs)[3] |
Experimental Protocols
The data presented in this guide is based on established experimental methodologies for the characterization of liquid crystals. The following sections detail the protocols for measuring the key performance parameters.
Measurement of Birefringence
The birefringence (Δn) of a liquid crystal is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. A common and accurate method for its determination is Terahertz Time-Domain Spectroscopy (THz-TDS).
Experimental Workflow for Birefringence Measurement using THz-TDS:
Workflow for Birefringence Measurement.
-
A broadband THz pulse is generated and passed through the liquid crystal cell.
-
The liquid crystal molecules are aligned in a magnetic field, either parallel or perpendicular to the polarization of the THz electric field.
-
The time-domain waveform of the transmitted THz pulse is measured for both orientations.
-
A Fast Fourier Transform (FFT) is applied to the time-domain data to obtain the frequency-dependent amplitude and phase information.
-
From the phase delay, the extraordinary (nₑ) and ordinary (nₒ) refractive indices are calculated as a function of frequency.
-
The birefringence (Δn) is then determined by the difference between nₑ and nₒ.
Measurement of Dielectric Anisotropy
The dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is a crucial parameter for devices that rely on electric field-induced reorientation.
Experimental Workflow for Dielectric Anisotropy Measurement:
Workflow for Dielectric Anisotropy Measurement.
-
Two types of liquid crystal cells are prepared: one with homogeneous alignment (director parallel to the substrates) and one with homeotropic alignment (director perpendicular to the substrates).
-
The capacitance of each cell is measured using an impedance analyzer at a specific frequency (e.g., 1 kHz).
-
The dielectric permittivities, ε∥ and ε⊥, are calculated from the measured capacitances and the cell geometry.
-
The dielectric anisotropy (Δε) is the difference between ε∥ and ε⊥.
Measurement of Response Time
The response time (τ) of a liquid crystal is a measure of how quickly it can switch between two alignment states under the influence of an electric field. It is a critical parameter for display and optical switching applications.
Experimental Workflow for Response Time Measurement:
Setup for Response Time Measurement.
-
The liquid crystal cell is placed between two crossed polarizers.
-
A laser beam is passed through the setup, and the transmitted light intensity is measured by a photodetector.
-
A square-wave voltage from a function generator is applied to the liquid crystal cell to switch it between the "on" and "off" states.
-
The photodetector output is monitored on an oscilloscope. The rise time (τ_on) is typically defined as the time taken for the transmittance to change from 10% to 90% of its maximum value, and the decay time (τ_off) is the time for the transmittance to fall from 90% to 10%.
Synthesis Pathway
The synthesis of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) can be achieved from the precursor this compound through a cyanation reaction.
Synthesis of PCH5 from its Iodo-precursor.
Conclusion
This guide provides a comparative analysis of the performance of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) and 4-cyano-4'-pentylbiphenyl (5CB). The choice between these materials will depend on the specific requirements of the intended application. For applications demanding high birefringence, 5CB may be the preferred option. However, for technologies where low viscosity and potentially faster switching speeds are critical, PCH5 and related compounds derived from this compound present a compelling alternative. The provided experimental protocols offer a standardized framework for the in-house characterization and validation of these and other liquid crystal materials.
References
Safety Operating Guide
Proper Disposal of 1-Iodo-4-(4-pentylcyclohexyl)benzene: A Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel handling 1-Iodo-4-(4-pentylcyclohexyl)benzene must adhere to strict disposal protocols to ensure safety and regulatory compliance. Due to the lack of a comprehensive safety data sheet (SDS) with specific disposal instructions for this compound, it must be treated as a hazardous halogenated organic waste. Proper segregation, containment, and labeling are critical first steps in the disposal process.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and nitrile gloves. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood, to prevent inhalation of any potential vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed by trained personnel in accordance with all federal, state, and local regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Classify this compound as a halogenated organic waste .[1][2]
-
It is crucial to segregate this waste from non-halogenated organic waste streams, as the disposal methods and costs differ significantly.[3][4] Halogenated solvents are typically incinerated at regulated facilities.[1][4]
-
Do not mix this waste with other incompatible waste types, such as acids, bases, or oxidizers.[5][6]
-
-
Container Selection and Labeling:
-
Collect the waste in a designated, leak-proof container that is chemically compatible with the compound. Polyethylene containers are often a suitable choice.[4][6]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "this compound".
-
The label should also include the date when the waste was first added to the container.
-
-
Accumulation and Storage:
-
Arranging for Disposal:
-
Once the container is full, or in accordance with institutional timelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]
-
Do not attempt to dispose of this chemical down the drain or as regular solid waste.[8][9]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [7] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) of "P-listed" waste | [7] |
| Container Headroom | Leave at least one-inch of headroom to allow for expansion | [5] |
| Maximum SAA Storage Time | Up to 12 months for partially filled containers (unless accumulation limits are met) | [7] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific hazardous waste management plan and contact your EHS department for any questions or clarification.
References
- 1. bucknell.edu [bucknell.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. collectandrecycle.com [collectandrecycle.com]
Personal protective equipment for handling 1-Iodo-4-(4-pentylcyclohexyl)benzene
Essential Safety and Handling Guide for 1-Iodo-4-(4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols and logistical plans for handling this compound (CAS No. 948553-20-6). Adherence to these procedures is critical to ensure personal safety and operational integrity within the laboratory environment.
Hazard Identification and Classification
This compound is a solid organic compound with the molecular formula C₁₇H₂₅I.[1][2] Based on available data, it is classified with the following GHS hazard statements:
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed.[3][4][5][6] |
| H315 | Causes skin irritation.[3][4][5][6] |
| H319 | Causes serious eye irritation.[3][4][5] |
| H332 | Harmful if inhaled.[3][4][5][7] |
| H335 | May cause respiratory irritation.[4][5] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommendation |
| Hand Protection | Wear chemically resistant gloves such as nitrile or neoprene.[8] Double gloving is recommended for extended handling. Inspect gloves for integrity before each use and practice proper removal techniques to avoid skin contact. |
| Eye and Face Protection | Chemical safety goggles are mandatory.[8] In situations with a higher risk of splashing or dust generation, a full-face shield must be worn in addition to goggles.[8][9] |
| Skin and Body Protection | A chemical-resistant lab coat should be worn at all times and kept fully fastened. For procedures with a higher potential for exposure, chemical-resistant coveralls are recommended.[8] |
| Respiratory Protection | All handling of the solid compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.[10][11] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required. |
Safe Handling and Operational Protocol
A systematic approach to handling this compound will mitigate risks. This protocol outlines the essential steps for a standard laboratory procedure.
3.1. Designated Work Area
-
All work with this compound must be performed in a designated and clearly labeled area, such as a chemical fume hood.[11]
-
The work surface should be lined with absorbent, disposable bench paper to contain any potential spills.[11]
3.2. Weighing and Dispensing
-
Don all required PPE as outlined in the table above.
-
Conduct all weighing and dispensing of the solid inside a chemical fume hood to control dust.[10][11]
-
Use a disposable weighing boat or clean, tared glassware to prevent contamination.[11]
-
Handle the solid gently to minimize the generation of airborne dust.
-
Close the primary container tightly immediately after dispensing.
3.3. Reaction Setup and Execution
-
Perform all reactions in a well-ventilated fume hood.
-
Use glassware that is free from cracks or defects.
-
If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
-
Continuously monitor the reaction for any unexpected changes.
3.4. Post-Procedure and Decontamination
-
Upon completion of the experiment, allow all equipment to cool to room temperature within the fume hood.
-
Carefully quench any reactive materials before cleaning glassware.
-
Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent, followed by soap and water.[11]
-
Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[11]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency Situation | First Aid and Spill Management Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][12] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9][12] |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes, preferably under a safety shower.[12] Wash the skin with soap and water.[12] Seek medical attention if irritation persists.[12] |
| Inhalation | Move the affected person to fresh air immediately.[13] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet or chemical label if possible.[14] |
| Small Spill | For a small spill contained within a fume hood, wear appropriate PPE and gently cover the spill with an inert absorbent material such as vermiculite or sand.[15] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area. |
| Large Spill | Evacuate the laboratory immediately and alert others in the area. Close the laboratory doors and prevent entry. Contact your institution's emergency response team for cleanup. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Waste Classification : This compound is a halogenated organic waste.[16]
-
Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.[16][17][18]
-
Container Management : Collect all waste, including contaminated disposables (gloves, bench paper, weighing boats), in a designated, properly labeled, and sealed hazardous waste container.[17] The container should be made of a compatible material and stored in a designated satellite accumulation area within the laboratory.
-
Disposal : All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[18][19]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. 1-IODO-4-(4-PENTYL-CYCLOHEXYL)-BENZENE | 948553-20-6 [amp.chemicalbook.com]
- 2. 1-IODO-4-(4-PENTYL-CYCLOHEXYL)-BENZENE | CymitQuimica [cymitquimica.com]
- 3. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 4. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]
- 5. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 6. H-phrases (hazard statements) [stoffenmanager.com]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. safety.duke.edu [safety.duke.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. fishersci.com [fishersci.com]
- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 15. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
